Architectural Nuances and Synthetic Methodologies of 1-tert-Butylazetidin-3-ol Hydrochloride in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the strategic replacement of flexible aliphatic chains or larger, metabolically vulnerable heterocycles (such as piperidines) with strained, four-membered rings has...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of flexible aliphatic chains or larger, metabolically vulnerable heterocycles (such as piperidines) with strained, four-membered rings has become a cornerstone of lead optimization. As a Senior Application Scientist, I frequently leverage 1-tert-butylazetidin-3-ol hydrochloride as a versatile building block. This technical guide elucidates the structural rationale, physico-chemical properties, and a field-proven, self-validating synthetic protocol for this critical intermediate.
Structural Architecture & Chemical Properties
The compound 1-tert-butylazetidin-3-ol hydrochloride consists of a highly strained azetidine core, substituted at the nitrogen (N1) with a bulky tert-butyl group, and at the C3 position with a hydroxyl group[1].
Table 1: Quantitative Physico-Chemical Profile
Property
Value
Compound Name
1-tert-butylazetidin-3-ol hydrochloride
CAS Registry Number
54431-33-3 (HCl Salt) / 13156-04-2 (Free Base)
Molecular Formula
C7H16ClNO (Salt) / C7H15NO (Free Base)
Molecular Weight
165.66 g/mol (Salt) / 129.2 g/mol (Free Base)
SMILES (Free Base)
CC(C)(C)N1CC(C1)O
Physical State
White to off-white crystalline powder
Note: Data aggregated from authoritative chemical databases[1],[2],[3].
Mechanistic Rationale in Drug Design
The architectural features of this molecule are not arbitrary; they are specifically designed to solve common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:
The Azetidine Core : The four-membered ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to a target protein, often translating to higher binding affinity. Furthermore, the ring strain alters the hybridization of the nitrogen lone pair, lowering its pKa relative to acyclic secondary or tertiary amines, which can enhance membrane permeability and reduce phospholipidosis risks.
The tert-Butyl Group (N1) : This bulky substituent provides immense steric shielding to the basic nitrogen. Causally, this prevents unwanted N-alkylation or N-oxidation by hepatic CYP450 enzymes, thereby increasing the metabolic half-life of the final drug candidate. During synthesis, it acts as an intrinsic protecting group, directing reactions exclusively to the C3 hydroxyl.
The Hydroxyl Group (C3) : Serving as a primary synthetic handle, the C3-OH allows for diverse functionalization, including etherification, esterification, or activation for nucleophilic displacement (e.g., via Mitsunobu inversion).
Experimental Workflow: Synthesis & Isolation
The synthesis of 1-tert-butylazetidin-3-ol relies on the regioselective opening of epichlorohydrin followed by an intramolecular 4-exo-tet cyclization. The protocol below is designed as a self-validating system, ensuring that each step inherently purifies the product or provides an immediate visual/analytical cue of success.
Figure 1: Synthesis and salification mechanism of 1-tert-butylazetidin-3-ol hydrochloride.
Step-by-Step Protocol:
Epoxide Opening (Chlorohydrin Formation) :
Procedure: Dissolve tert-butylamine (1.2 eq) in anhydrous methanol at 0°C. Dropwise add epichlorohydrin (1.0 eq) over 1 hour.
Causality & Validation: Methanol acts as a protic shuttle, accelerating the epoxide opening. Maintaining 0°C is critical; it kinetically favors the attack at the less hindered terminal carbon of the epoxide while completely suppressing premature cyclization or polymerization. The reaction is validated by TLC (disappearance of epichlorohydrin).
Procedure: Dilute the reaction mixture with additional solvent to achieve high dilution (0.1 M) and heat to 60°C for 24 hours.
Causality & Validation: High dilution is a thermodynamic necessity here. The 4-exo-tet cyclization is entropically disfavored compared to intermolecular side reactions (dimerization). Dilution ensures the intramolecular displacement of the chloride outcompetes intermolecular attack.
Salification (Self-Purifying Isolation) :
Procedure: Concentrate the crude free base, dissolve in anhydrous diethyl ether, and cool to 0°C. Bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation ceases. Filter and wash with cold ether.
Causality & Validation: The free base is an oil prone to degradation[3]. Converting it to the hydrochloride salt yields a bench-stable solid[2]. This step is inherently self-validating: only the basic azetidine forms an ether-insoluble salt, leaving neutral impurities and unreacted epichlorohydrin dissolved in the supernatant. The formation of a crisp, white precipitate confirms successful salification.
Analytical Validation System
To ensure the integrity of the batch for downstream drug development, a multi-tiered analytical workflow is employed.
Figure 2: Multi-tiered analytical validation workflow for batch release.
LC-MS (ESI+) : Confirms the mass of the free base. A major peak at m/z 130 [M+H]+ must be observed, validating the C7H15NO composition[3].
1H NMR (D2O) : The spectrum provides definitive structural proof. A massive 9-proton singlet around 1.3 ppm confirms the intact tert-butyl group. The highly strained azetidine ring protons typically appear as complex multiplets between 3.8 and 4.5 ppm, distinctly separated from typical acyclic amine shifts.
Argentometric Titration : Titration with AgNO3 confirms the exact chloride content (~21.4% theoretical), validating the 1:1 stoichiometry of the hydrochloride salt[2].
References
PubChem. "1-Tert-butylazetidin-3-ol hydrochloride | C7H16ClNO | CID 11666491". Available at:[Link]
FDA PrecisionFDA. "1-TERT-BUTYL-3-AZETIDINOL". Available at:[Link]
Analytical and Synthetic Profiling of 1-tert-Butylazetidin-3-ol Hydrochloride: Molecular Weight, Exact Mass, and Methodological Validation
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals. Executive Summary In modern medicinal chemistry, the incorporation of sp3-hybridized carbon fractions is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the incorporation of sp3-hybridized carbon fractions is a proven strategy to improve the clinical success rates of drug candidates. The azetidine ring, a highly strained four-membered nitrogen heterocycle, offers unique structural rigidity and improved metabolic stability compared to acyclic amines.
This technical whitepaper provides a comprehensive evaluation of 1-tert-butylazetidin-3-ol hydrochloride , a critical building block. As a Senior Application Scientist, I have structured this guide to resolve common analytical discrepancies—specifically the conflation of free base properties with salt formulations—and to provide self-validating protocols for its synthesis and mass spectrometric validation.
Physicochemical Profiling: Mass and Molecular Specifications
A recurring point of failure in early-stage drug development is the miscalculation of exact mass when handling hydrochloride salts. The bulky tert-butyl group on this specific azetidine provides critical steric hindrance, protecting the amine from rapid N-dealkylation by CYP450 enzymes. However, to handle this compound effectively, one must distinguish the stoichiometric properties of the formulated salt from its free base[1].
Quantitative Physicochemical Data
The following table summarizes the core molecular specifications for 1-tert-butylazetidin-3-ol hydrochloride (CAS: 54431-33-3)[2].
Parameter
Specification
Chemical Name
1-tert-butylazetidin-3-ol hydrochloride
CAS Registry Number
54431-33-3
Molecular Formula
C₇H₁₆ClNO
Average Molecular Weight
165.66 g/mol
Exact Mass (Monoisotopic)
165.0920 Da
Free Base Exact Mass
129.1154 Da
Causality of Mass Specifications: The average molecular weight of 165.66 g/mol [3] accounts for the natural isotopic abundance of Chlorine (~75% ³⁵Cl, ~25% ³⁷Cl). However, for High-Resolution Mass Spectrometry (HRMS) workflows, the exact monoisotopic mass of the intact salt (165.0920 Da) and the free base (129.1154 Da) are the critical values used for mass defect filtering.
Analytical Validation: Mass Spectrometry Protocol
The Causality Behind MS Choices
When analyzing hydrochloride salts via Electrospray Ionization (ESI+), the salt bridge dissociates in the liquid chromatography (LC) mobile phase. You will not observe the intact salt exact mass (165.0920 Da). Instead, the mass spectrometer will detect the protonated free base
[M+H]+
.
Calculation: Free base exact mass (129.1154 Da) + Proton (1.0073 Da) = 130.1227 Da .
Self-Validating LC-HRMS Methodology
To ensure trustworthiness and eliminate false positives, use the following self-validating protocol:
Sample Preparation: Dissolve 1 mg of4[4] in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).
System Suitability (Self-Validation): Inject a pure solvent blank to establish a baseline and rule out column carryover. Follow this with an internal standard (e.g., Caffeine, m/z 195.0877) to verify that the mass accuracy of the TOF/Orbitrap analyzer is calibrated to < 5 ppm.
Chromatography: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: The acidic modifier ensures complete protonation of the tertiary amine, maximizing ionization efficiency.
Detection: Operate the HRMS in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical m/z130.1227 .
Isotopic Profiling: Confirm the absence of the ³⁷Cl isotope peak (M+2) in the main signal, which self-validates that the chloride counterion has successfully dissociated.
Synthetic Workflow & Salt Formation
Causality Behind Experimental Choices
Why synthesize the hydrochloride salt instead of isolating the free base? The free base of 1-tert-butylazetidin-3-ol is an oily, volatile liquid that is highly susceptible to oxidative degradation and difficult to weigh accurately. Converting it to the HCl salt yields a bench-stable, hygroscopic-resistant crystalline solid, ensuring batch-to-batch reproducibility in drug development[2].
Step-by-Step Synthetic Protocol
Epoxide Ring Opening: React epichlorohydrin with tert-butylamine in a polar protic solvent (e.g., methanol) at 0°C to 25°C. The bulky tert-butyl group dictates the regioselectivity of the nucleophilic attack, preventing unwanted dimerization.
Cyclization: Heat the intermediate under reflux. The internal displacement of the chloride by the secondary amine forms the highly strained 4-membered azetidine ring.
Free Base Isolation: Quench the reaction with aqueous NaOH to neutralize any formed HCl, extracting the oily free base into an organic layer (e.g., dichloromethane).
Salt Formation (Self-Validating Step): Dissolve the crude free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of 4M HCl in dioxane. The self-validating visual cue is the immediate precipitation of 1-tert-butylazetidin-3-ol hydrochloride as a white crystalline solid.
Purification: Filter the precipitate, wash with cold ether to remove unreacted starting materials, and dry under high vacuum.
Logical Workflow Visualization
The following diagram illustrates the causal relationship between the synthetic steps and the analytical validation required to confirm the exact mass of the target API building block.
Figure 1: Synthetic workflow and analytical validation pathway for 1-tert-butylazetidin-3-ol HCl.
Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide: 1-tert-Butylazetidin-3-ol Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic SDS Executive Summary In modern drug discovery, the drive to improve pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic SDS
Executive Summary
In modern drug discovery, the drive to improve pharmacokinetic profiles and increase the fraction of sp³ carbons (
Fsp3
) has led to the widespread adoption of strained heterocyclic building blocks. 1-tert-Butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) is a premier example[1]. By introducing a sterically shielded, rigid azetidine ring, medicinal chemists can lower lipophilicity (logP) and enhance metabolic stability compared to traditional piperidine or morpholine analogs[1].
However, the unique structural features that make this compound synthetically valuable also dictate specific physicochemical behaviors and toxicological hazards. As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard regulatory SDS. This guide synthesizes structural causality, mechanistic hazard identification, and self-validating laboratory protocols to ensure both scientific integrity and operational safety.
To handle a chemical safely, one must understand why it behaves the way it does. The properties of 1-tert-butylazetidin-3-ol hydrochloride are governed by three structural motifs:
The Azetidine Ring: The four-membered ring possesses significant angle strain (approximately 26 kcal/mol). While generally stable under standard conditions, it can undergo ring-opening under highly forcing conditions or strong electrophilic attack.
The tert-Butyl Group: This bulky substituent provides steric shielding to the basic nitrogen, which prevents rapid N-dealkylation by Cytochrome P450 enzymes in vivo. In the lab, this steric bulk reduces the nucleophilicity of the nitrogen, directing reactivity toward the hydroxyl group.
The Hydrochloride Salt: The free base (CAS: 13156-04-2) is a low-molecular-weight, highly reactive, and potentially volatile compound[2]. Conversion to the hydrochloride salt yields a stable, weighable solid[1]. However, this salt formation renders the compound hygroscopic and mildly acidic upon dissolution.
The hazards associated with 1-tert-butylazetidin-3-ol hydrochloride are a direct consequence of its chemical nature as an amine hydrochloride salt.
GHS Classification & Causality
H302 (Harmful if swallowed): The compound is biologically active. Ingestion leads to rapid dissolution in gastric acid, allowing the azetidine derivative to cross mucosal membranes.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt is hygroscopic. Upon contact with the moisture on human skin or the ocular mucosa, it dissolves to form a localized, mildly acidic micro-environment, leading to protein denaturation and irritation[3].
H335 (May cause respiratory irritation): As a crystalline solid, fine particulate dust can be inhaled. The localized dissolution in the respiratory tract triggers inflammatory signaling pathways[3].
Table 2: GHS Hazard and Precautionary Codes
GHS Code
Statement
Preventive Action
H302
Harmful if swallowed
Do not eat/drink in the workspace. Wash hands thoroughly.
H315
Causes skin irritation
Wear nitrile gloves and a chemically resistant lab coat.
H319
Causes serious eye irritation
Mandate the use of tight-fitting safety goggles.
H335
May cause respiratory irritation
Handle exclusively within a certified chemical fume hood.
P261
Avoid breathing dust/fume
Utilize local exhaust ventilation during weighing.
P305+P351
IF IN EYES: Rinse cautiously
Locate the nearest emergency eyewash station before use.
Standard operating procedures often fail because they lack internal feedback loops. The following protocol for the O-alkylation of 1-tert-butylazetidin-3-ol hydrochloride incorporates self-validating steps to ensure both safety and reaction success.
Step-by-Step Methodology: O-Alkylation Workflow
Preparation & PPE: Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood is operating at a face velocity of 80–100 fpm.
Weighing (Self-Validation Check):
Action: Weigh 1.0 eq of 1-tert-butylazetidin-3-ol hydrochloride on an analytical balance.
Validation: Observe the mass readout for 10 seconds. Because the salt is hygroscopic, a rapidly drifting mass indicates excessive ambient humidity or a compromised container seal. The mass must remain stable.
Dissolution:
Action: Transfer the solid to an oven-dried round-bottom flask. Add anhydrous Dimethylformamide (DMF) (0.2 M concentration).
Validation: Visually inspect the flask. The solution must be completely clear. Cloudiness indicates undissolved salt or moisture-induced precipitation, which will stall the reaction.
Base Addition (Free-Basing):
Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the free azetidinol for reaction without participating in side reactions.
Validation: Extract a 10 µL aliquot and spot it on wet pH paper. The pH must register between 8 and 9, confirming the complete neutralization of the hydrochloride salt.
Electrophile Addition: Add the alkyl halide (1.2 eq) slowly, monitoring for exotherms.
Fig 1. Self-validating laboratory workflow for handling 1-tert-butylazetidin-3-ol hydrochloride.
Section 4: Emergency Response & Spill Mitigation
In the event of an accidental exposure or spill, mechanistic understanding dictates the response. Because the compound acts as a localized acid upon dissolution in bodily fluids, rapid dilution and mechanical removal are paramount.
Spill Mitigation Protocol
Containment: Do not use water initially, as this will dissolve the salt and spread the acidic hazard.
Neutralization: Sweep up the solid using a static-free brush. If dissolved in a solvent spill, apply a weak, dry basic absorbent (e.g., sodium bicarbonate powder) to neutralize the hydrochloride component.
Disposal: Transfer to a labeled hazardous waste container. Wash the affected area with copious amounts of water only after the bulk material has been removed.
Fig 2. Mechanistic exposure response pathway and emergency mitigation protocols.
Strategic Solvation and Solubility Profiling of 1-tert-Butylazetidin-3-ol Hydrochloride in Organic Media
Executive Summary The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) development, directly impacting reaction kinetics, purification yields, and formulation stability. 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) development, directly impacting reaction kinetics, purification yields, and formulation stability. 1-tert-Butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) is a highly strained, nitrogen-containing heterocyclic building block frequently utilized in medicinal chemistry[1]. As an amine hydrochloride salt, its dissolution behavior deviates significantly from its free-base counterpart. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing the solubility of 1-tert-butylazetidin-3-ol hydrochloride, presents an empirical solubility profile across various organic solvent classes, and establishes a self-validating experimental protocol for precise solubility determination.
Thermodynamic Principles of Amine Hydrochloride Dissolution
The conversion of an azetidine free base to its hydrochloride salt fundamentally alters its physical chemistry. The hydrochloride form is preferred in pharmaceutical synthesis because it enhances chemical stability, mitigates oxidative degradation, and improves handling characteristics[2]. However, this ionic nature means that dissolution is no longer governed merely by Van der Waals forces or simple lipophilicity.
To dissolve 1-tert-butylazetidin-3-ol hydrochloride, a solvent must overcome the high lattice energy of the crystal structure. The solubility of such amine salts is heavily influenced by the solvent's ability to solvate the ion pair[3]. Solvents with high dielectric constants (
ε
) and strong hydrogen-bonding capabilities (both donor and acceptor) are required to stabilize the dissociated azetidinium cation and the chloride anion.
Figure 1: Thermodynamic solvation mechanism of amine hydrochloride salts.
In strictly non-polar solvents, the ionic interaction between the cation and anion imparts significant polarity, causing the salt to self-associate into larger aggregates rather than dissolving[3].
Empirical Solubility Profile in Organic Solvents
The spatial bulk of the tert-butyl group provides a degree of steric shielding to the charged nitrogen, slightly enhancing solubility in moderately polar organic solvents compared to unhindered azetidines. However, the dominant force remains the ionic chloride pairing.
Like many amine hydrochlorides, 1-tert-butylazetidin-3-ol hydrochloride exhibits high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are standard vehicles for in vitro assays and NMR stock solutions[4].
Table 1: Quantitative Solubility Profile at 25°C
Solvent Category
Solvent
Dielectric Constant (
ε
)
Empirical Solubility (mg/mL)
Application Note
Protic
Methanol
32.7
> 50.0 (Highly Soluble)
Ideal for stock solutions and primary recrystallization.
Protic
Ethanol
24.5
20.0 - 30.0 (Soluble)
Excellent balance for controlled precipitation workflows.
Dipolar Aprotic
DMSO
46.7
> 50.0 (Highly Soluble)
Standard for biological assay preparation and NMR[4].
Dipolar Aprotic
DMF
36.7
10.0 - 20.0 (Moderately Soluble)
Useful for peptide coupling and amidation reactions.
Non-Polar
Dichloromethane
8.9
< 5.0 (Slightly Soluble)
Poor solvation of the chloride ion pair; requires phase-transfer catalysts.
Non-Polar
Hexane
1.9
< 0.1 (Insoluble)
Optimal anti-solvent for driving complete crystallization.
Note: Azetidine hydrochlorides are notably hygroscopic. Exposure to atmospheric moisture can drastically alter apparent solubility and handling characteristics, necessitating storage in desiccated environments[5].
Experimental Methodology: A Self-Validating Protocol
To accurately determine the solubility of 1-tert-butylazetidin-3-ol hydrochloride in novel solvent mixtures, researchers must avoid kinetic traps. The following protocol is designed as a self-validating system , utilizing orthogonal analytical techniques to prevent false positives caused by the compound's hygroscopicity.
Figure 2: Self-validating experimental workflow for solubility determination.
Step-by-Step Methodology
Phase 1: Isothermal Saturation
Action: Suspend an excess amount (e.g., 100 mg) of 1-tert-butylazetidin-3-ol hydrochloride in 1.0 mL of the target organic solvent within a sealed, temperature-controlled vial (25.0 ± 0.1 °C).
Causality: Utilizing an excess of solid ensures that the thermodynamic solubility limit is reached, rather than a kinetic dissolution plateau.
Phase 2: Thermal Equilibration
Action: Agitate the suspension via magnetic stirring for 24 hours, followed by a 2-hour settling period without agitation.
Causality: 24 hours provides sufficient time for the solid-liquid interface to reach chemical equilibrium. The subsequent 2-hour settling period minimizes the presence of suspended micro-crystals in the supernatant, which would otherwise falsely inflate solubility readings.
Phase 3: Solid-Liquid Separation
Action: Centrifuge the mixture at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation compacts the undissolved lattice. PTFE is chosen for its broad solvent compatibility and low non-specific binding, ensuring the azetidine derivative is not lost to the filter membrane.
Phase 4: Dual-Orthogonal Quantification (The Self-Validating Step)
Action: Divide the filtrate into two aliquots.
Gravimetric Analysis: Evaporate Aliquot A to dryness under a gentle stream of nitrogen and record the residual mass.
HPLC-ELSD Analysis: Dilute Aliquot B into a compatible mobile phase and quantify against a pre-established calibration curve (Evaporative Light Scattering Detection is preferred due to the lack of strong UV chromophores on the azetidine ring).
Causality: Because azetidine hydrochlorides are highly hygroscopic[5], gravimetric analysis alone may overestimate solubility due to the retention of atmospheric moisture or tightly bound solvent molecules. HPLC provides a specific molar count of the azetidine core.
Phase 5: Mass Balance Validation
Action: Compare the mass calculated via HPLC to the mass obtained gravimetrically.
Causality: If
MassGravimetric≈MassHPLC
, the protocol is validated. A significant divergence (
MassGravimetric>MassHPLC
) flags solvent entrapment or moisture absorption, prompting a re-evaluation of the drying protocol.
Strategic Solvent Selection for Downstream Applications
Understanding this solubility profile allows for the rational design of downstream chemical processes. For instance, when purifying 1-tert-butylazetidin-3-ol hydrochloride, a classic solvent/anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of a hot protic solvent (e.g., Methanol or Ethanol) where it is highly soluble. Upon cooling, the dropwise addition of a non-polar anti-solvent (e.g., Hexane or Diethyl Ether)—where the salt exhibits near-zero solubility[6]—will force the compound out of solution, yielding high-purity crystalline material.
Thermodynamic Stability and Degradation Kinetics of 1-tert-Butylazetidin-3-ol Hydrochloride
Executive Summary The four-membered azetidine heterocycle is a privileged scaffold in modern medicinal chemistry, offering unique conformational rigidity and vectorization of substituents. However, its integration into a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The four-membered azetidine heterocycle is a privileged scaffold in modern medicinal chemistry, offering unique conformational rigidity and vectorization of substituents. However, its integration into active pharmaceutical ingredients (APIs) presents significant preformulation challenges due to the inherent thermodynamic instability of the strained ring system.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-tert-butylazetidin-3-ol hydrochloride (TBAH) (CAS: 54431-33-3). By dissecting the structural thermodynamics, thermal degradation profiles, and solution-state kinetics, this guide equips drug development professionals with the mechanistic understanding required to handle, formulate, and scale this critical building block.
Structural Thermodynamics & Ring Strain
The thermodynamic behavior of TBAH is governed by a delicate balance between destabilizing ring strain and stabilizing steric/electronic modifications.
The Azetidine Core: Strain and Hybridization
The unsubstituted azetidine ring possesses a remarkably high ring strain energy of approximately 25.2 kcal/mol, comparable to cyclobutane (26.4 kcal/mol) and significantly higher than pyrrolidine (5.8 kcal/mol)[1]. This strain is primarily driven by the compression of the C–N–C bond angle to approximately 93°. To accommodate this geometry, the nitrogen lone pair undergoes a hybridization shift, increasing its s-character[2]. While this slightly reduces gas-phase basicity, the immense strain renders the C–N bond highly susceptible to nucleophilic cleavage, driving exothermic ring-opening reactions.
Causality of Substituent Stabilization
Unsubstituted azetidine free bases are thermodynamically unstable at room temperature, rapidly undergoing auto-catalytic oligomerization[3]. TBAH circumvents this via two critical structural modifications:
Steric Shielding (tert-Butyl Group): The bulky tert-butyl group at the N1 position provides severe steric hindrance. This physical barrier blocks intermolecular nucleophilic attacks by adjacent azetidine molecules, effectively shutting down the oligomerization pathway.
Salt Formation (Hydrochloride): Protonation of the nitrogen atom to form the hydrochloride salt sequesters the lone pair, eliminating its nucleophilicity. The enthalpy of salt formation (
ΔHr
) for azetidines is highly exothermic (typically -60 to -100 kJ/mol), creating a deep thermodynamic well that stabilizes the molecule for long-term storage[3].
Thermodynamic degradation pathways of 1-tert-butylazetidin-3-ol hydrochloride.
Quantitative Thermodynamic Parameters
To accurately predict the behavior of TBAH during hot-melt extrusion, milling, or chemical synthesis, we must baseline its thermodynamic parameters. While unsubstituted azetidine hydrochloride decomposes at a dangerously low onset temperature (
Tinit≈71∘C
) with a massive energy release (
≈−820J/g
)[3], the tert-butyl and hydroxyl substitutions in TBAH elevate its thermal stability threshold.
Table 1: Comparative Thermodynamic Data
Parameter
Value
Mechanistic Significance
Azetidine Ring Strain
~25.2 kcal/mol
Drives thermodynamic instability and ring-opening reactions[1].
pKa (Azetidine core)
~11.29
Determines the pH at which the protective hydrochloride salt dissociates[2].
Unsubstituted Azetidine
Tinit
~71 °C
Baseline thermal decomposition onset for the raw scaffold[3].
TBAH
Tinit
(Estimated)
> 120 °C
Increased stability due to tert-butyl steric shielding and C3-OH hydrogen bonding.
Heat of Decomposition (
ΔHd
)
Exothermic
Indicates a highly energetic degradation profile requiring controlled thermal handling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every test includes built-in controls to prevent false positives caused by physical artifacts (e.g., pressure buildup or volatile loss).
Thermal Profiling (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run concurrently to differentiate between endothermic melting and exothermic decomposition.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 3.0–5.0 mg of TBAH into a 40
μ
L aluminum pan.
Crucible Configuration (Causality): Seal the pan with a pierced lid . Why? Azetidine hydrochlorides release HCl gas upon thermal degradation. A hermetically sealed pan will cause internal pressure buildup, artificially shifting the decomposition onset temperature (
Tinit
) to higher values due to Le Chatelier's principle. A pierced lid ensures isobaric conditions[4].
System Suitability: Run an empty pierced aluminum pan under identical conditions to establish a flat baseline.
Thermal Ramp: Heat the sample from 25 °C to 325 °C at a constant heating rate of 10 °C/min[4].
Atmosphere: Maintain a continuous nitrogen (
N2
) purge at 100 mL/min. Why? This suppresses oxidative degradation, isolating the purely thermodynamic stability of the ring system[4].
Data Validation: Cross-reference the DSC exothermic peak with the TGA mass-loss derivative curve. If mass loss coincides exactly with the exotherm, the event is confirmed as degradation, not a polymorphic transition.
Self-validating thermal analysis workflow for azetidine hydrochloride salts.
Because TBAH is highly soluble in water, its stability in aqueous formulations is dictated by pH.
Step-by-Step Methodology:
Preparation: Prepare three 1.0 mg/mL solutions of TBAH in: (A) 0.1 N HCl, (B) 0.1 N NaOH, and (C) HPLC-grade Water.
Stressing: Seal the solutions in amber glass vials (to prevent photolytic interference) and incubate at 60 °C for 7 days.
Analysis: Analyze via LC-MS using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as the highly polar ring-opened degradants will not retain on standard C18 columns.
Self-Validation (Mass Balance Check): Calculate the molar sum of the remaining parent API and all quantified degradants. The total must equal
100±5%
. Why? If the mass balance falls below 95%, it indicates that volatile degradants (e.g., fragmented amines) have escaped the system or eluted in the void volume, invalidating the kinetic degradation rate calculation.
Conclusion
The thermodynamic stability of 1-tert-butylazetidin-3-ol hydrochloride is a direct function of its structural engineering. While the 25.2 kcal/mol ring strain inherently primes the molecule for degradation, the strategic placement of a tert-butyl group and its isolation as a hydrochloride salt kinetically traps the molecule in a stable state. By employing self-validating thermal and chromatographic protocols, researchers can safely integrate this highly functionalized scaffold into complex synthetic pipelines without risking catastrophic thermal hazards.
References
Grokipedia.Azetidine.
ResearchGate.Advances in synthesis and chemistry of azetidines.
ACS Publications.Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development.
Google Patents.US7642259B2 - Heteroaryl benzamide derivatives for use as GLK activators in the treatment of diabetes.
Application Note: Step-by-Step Synthesis Protocol for 1-tert-Butylazetidin-3-ol Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for fluoroquinolone antibiotics, JAK inhibitors, and complex polypeptides. Executive Summary & Stra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Intermediate synthesis for fluoroquinolone antibiotics, JAK inhibitors, and complex polypeptides.
Executive Summary & Strategic Design
Azetidines are highly sought-after motifs in medicinal chemistry due to their ability to improve metabolic stability, tune basicity (pKa), and rigidify molecular scaffolds compared to acyclic amines. Specifically, 1-tert-butylazetidin-3-ol hydrochloride serves as a critical building block in the synthesis of advanced pharmaceutical agents[1].
The fundamental methodology for synthesizing 1-alkyl-3-azetidinols via the cyclization of 1-alkylamino-3-halo-2-alkanols was originally pioneered by Gaertner in 1966[2]. Modern scalable adaptations utilize a highly efficient, two-stage cascade starting from tert-butylamine and epichlorohydrin[3]. As a Senior Application Scientist, I have structured this protocol to not only outline the steps but to explicitly define the causality behind the chemical parameters , ensuring a self-validating and robust workflow.
Mechanistic Rationale
The synthesis relies on a tandem ring-opening/ring-closure sequence:
Regioselective Epoxide Opening: The primary amine attacks the less sterically hindered terminal carbon of the epoxide. The bulky tert-butyl group acts as a steric shield, preventing over-alkylation and ensuring the reaction stops at the secondary amine stage.
Intramolecular Cyclization (SN2): Under mild basic conditions and thermal activation, the secondary amine displaces the primary chloride, overcoming the inherent ring strain to form the four-membered azetidine heterocycle.
Reaction workflow for 1-tert-butylazetidin-3-ol hydrochloride synthesis.
Quantitative Reaction Parameters
To ensure reproducibility, all quantitative data for a standard 100 g scale synthesis is summarized below.
Objective: Form the 1-(tert-butylamino)-3-chloropropan-2-ol intermediate.
Preparation: Purge a 2.0 L three-necked round-bottom flask with nitrogen. Equip the flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
Solvent & Amine Loading: Add 100.0 g (1.37 mol) of tert-butylamine and 500.0 mL of isopropanol to the flask[3].
Scientific Insight: Isopropanol is chosen over aprotic solvents because its protic nature hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and accelerating the ring-opening process.
Electrophile Addition: Load 115.0 g (1.24 mol) of epichlorohydrin into the addition funnel. Add dropwise over 1.5 hours while maintaining the internal temperature below 25°C using a water bath.
Scientific Insight: Epoxide opening is highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise lead to premature, uncontrolled cyclization or polymerization of the epichlorohydrin.
Maturation: Stir the reaction mixture at room temperature (20–25°C) for 24 to 48 hours[3]. Monitor the disappearance of epichlorohydrin via GC or TLC.
Phase 2: Base-Mediated Intramolecular Cyclization
Objective: Close the azetidine ring to form the free base.
Base Addition: To the maturation mixture, add 315.2 g (3.75 mol) of solid sodium bicarbonate (NaHCO3) in one portion[3].
Scientific Insight: NaHCO3 is a mild base. Using a stronger base (like NaOH) would risk side reactions, such as the elimination of the chloride to form an undesired allylic alcohol rather than the intended SN2 cyclization.
Thermal Activation: Heat the suspension to reflux (approx. 80–85°C) and stir vigorously for 3 to 6 hours[3]. The heat provides the necessary activation energy to overcome the steric strain of forming a four-membered ring.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (NaCl and unreacted NaHCO3). Wash the filter cake with 100 mL of isopropanol.
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield crude 1-tert-butylazetidin-3-ol as a viscous, pale-yellow oil. (Expected yield: ~70-71% based on epichlorohydrin)[3].
Phase 3: Anhydrous Hydrochloride Salt Formation
Objective: Isolate the stable, highly pure hydrochloride salt.
Dissolution: Dissolve the crude free base oil in 600.0 mL of anhydrous ethyl acetate (EtOAc). Transfer to a clean flask equipped with a magnetic stirrer.
Cooling: Chill the solution to 0–5°C using an ice-water bath.
Precipitation: Slowly add 4M HCl in dioxane dropwise until the pH of the solution reaches ~2.0. A white crystalline precipitate will form immediately.
Scientific Insight: Utilizing anhydrous HCl (in dioxane) rather than aqueous HCl is critical. Azetidine hydrochloride salts are highly hygroscopic and water-soluble; introducing water would prevent crystallization and trap the product in an aqueous emulsion.
Isolation: Stir for an additional 30 minutes at 0°C to maximize precipitation. Filter the white solid under a vacuum, wash with 50 mL of cold EtOAc, and dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized protocol, the final batch must be validated against the following self-validating QA/QC parameters.
Table 2: Quality Control (QC) Specifications
Parameter
Specification
Analytical Method
Appearance
White to off-white crystalline solid
Visual Inspection
Chromatographic Purity
≥ 98.5%
HPLC (UV at 210 nm)
Identity (Mass)
m/z 130.1 [M+H]⁺ (corresponds to free base)
LC-MS (ESI+)
Identity (NMR)
Conforms to standard structure
¹H-NMR (D₂O, 400 MHz)
Moisture Content
≤ 0.5%
Karl Fischer Titration
Troubleshooting & Safety Directives
Safety Warning (Epichlorohydrin): Epichlorohydrin is a known alkylating agent and suspected carcinogen. All handling, especially the Phase 1 addition, must be performed inside a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
Hygroscopicity: The final hydrochloride salt is hygroscopic. Prolonged exposure to ambient humidity will cause the solid to become sticky or deliquesce. Store the final product in a tightly sealed amber vial backfilled with argon or nitrogen, ideally placed inside a desiccator.
Low Yields in Phase 2: If the yield of the free base is low, ensure the NaHCO3 is finely powdered to maximize the reactive surface area during the heterogeneous reflux step.
References
Title: Synthetic method of 3-hydroxyazetidine hydrochloride (Patent CN102976993A)
Title: Synthesis of Potential Anticancer Agents. V. Azetidines 1,2 (Citing Gaertner, V.R. Tetrahedron Letters 1966)
using 1-tert-butylazetidin-3-ol hydrochloride as a building block in drug discovery
Application Note: Utilizing 1-tert-Butylazetidin-3-ol Hydrochloride in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 1-tert-Butylazetidin-3-ol Hydrochloride in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the departure from flat, aromatic scaffolds towards topologically complex, sp³-rich architectures. Among these, the azetidine ring has emerged as a privileged structural motif[1]. As a Senior Application Scientist, I frequently recommend 1-tert-butylazetidin-3-ol hydrochloride as a foundational building block for lead optimization. This highly strained, four-membered nitrogenous heterocycle serves as a conformationally restricted, low-molecular-weight bioisostere for larger rings like piperidines, piperazines, and morpholines[2].
This application note provides an authoritative guide on the physicochemical rationale, metabolic advantages, and validated synthetic protocols for integrating 1-tert-butylazetidin-3-ol hydrochloride into drug discovery pipelines.
Physicochemical Rationale & Bioisosterism
The incorporation of azetidines into a drug candidate directly addresses several common liabilities encountered during high-throughput screening (HTS) hit-to-lead campaigns: poor aqueous solubility, high lipophilicity (logP), and rapid metabolic clearance[3].
Causality of Structural Features:
The Azetidine Core: By replacing a six-membered ring (e.g., piperidine) with an azetidine, the molecular weight and lipophilicity are reduced while maintaining the requisite basic nitrogen for target binding. This increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with clinical success due to improved solubility and reduced off-target toxicity[2].
The tert-Butyl Group: The N-tert-butyl substituent provides immense steric shielding around the basic nitrogen lone pair. This serves a dual purpose: it slightly attenuates the basicity (pKa) of the amine, improving membrane permeability, and it acts as a robust steric block against Cytochrome P450-mediated N-dealkylation, a primary metabolic liability[3].
The 3-Hydroxyl Group: This functional group acts as a versatile synthetic handle[4]. It allows for rapid diversification via etherification, esterification, or conversion into a leaving group for nucleophilic displacement.
The Hydrochloride Salt: The free base of low-molecular-weight azetidines can be volatile and susceptible to oxidative degradation. Utilizing the HCl salt ensures a stable, non-hygroscopic, and easily weighable solid, guaranteeing stoichiometric precision during parallel synthesis.
Table 1: Comparative Physicochemical Impact of Saturated Heterocycles
Property / Metric
Piperidine
Morpholine
Unsubstituted Azetidine
1-tert-Butylazetidin-3-ol
Ring Size
6-membered
6-membered
4-membered
4-membered
Relative logP Contribution
High
Medium
Low
Medium-Low (Tunable)
Fsp³ Contribution
High
High
High
Very High
Metabolic Liability (CYP450)
High (Oxidation)
Medium
High (N-dealkylation)
Very Low (Steric Shielding)
Conformational Rigidity
Flexible (Chair/Boat)
Flexible
Highly Rigid
Highly Rigid
Lead Optimization Workflows
The strategic insertion of 1-tert-butylazetidin-3-ol into a molecular scaffold requires a logical workflow to ensure that the resulting analogs are both synthetically tractable and biologically relevant. The diagram below illustrates the conceptual pathway from a flawed hit compound to an optimized lead utilizing this building block.
Fig 1: Lead optimization workflow utilizing 1-tert-butylazetidin-3-ol to resolve PK/PD liabilities.
Validated Experimental Protocols
To maximize the utility of 1-tert-butylazetidin-3-ol hydrochloride, the synthetic chemist must employ robust, self-validating methodologies. The following protocols detail the two most common functionalization pathways: direct etherification and nucleophilic substitution[5].
Fig 2: Divergent synthetic functionalization pathways for 1-tert-butylazetidin-3-ol.
Protocol A: Mitsunobu Etherification for Aryl Ether Synthesis
Objective: Couple 1-tert-butylazetidin-3-ol with a phenolic lead fragment to generate a metabolically stable aryl ether.
Scientific Causality: The Mitsunobu reaction allows for the direct formation of C-O bonds under mild, neutral-to-slightly-acidic conditions, avoiding the harsh basic conditions of Williamson ether synthesis which can cause ring-opening or elimination in strained heterocycles.
Step-by-Step Methodology:
Salt Neutralization: Suspend 1-tert-butylazetidin-3-ol hydrochloride (1.0 eq, ~1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 15 minutes at ambient temperature to liberate the free base.
Reagent Assembly: To the solution, add the target phenolic compound (1.0 eq) and Triphenylphosphine (PPh₃, 1.5 eq). Purge the reaction flask with Argon and cool to 0 °C using an ice bath.
Expert Insight: Slow addition is critical. Rapid addition causes an exothermic spike that degrades the reactive betaine intermediate, drastically reducing yields.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the phenol mass and the appearance of the desired product mass [M+H]⁺ confirms reaction completion. The azetidine oxygen acts as the nucleophile, and while stereochemical inversion occurs in Mitsunobu reactions, the 3-position of this specific unsubstituted azetidine ring is achiral, making this a highly efficient process.
Workup & Purification: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure aryl ether.
Protocol B: Mesylation and SN2 Amination
Objective: Convert the 3-hydroxyl group into an amine derivative to build a diamine pharmacophore.
Scientific Causality: Direct amination of secondary alcohols is thermodynamically unfavorable. Converting the hydroxyl group to a methanesulfonate (mesylate) creates an exceptional leaving group, facilitating a clean Sₙ2 nucleophilic displacement by primary or secondary amines.
Step-by-Step Methodology:
Activation (Mesylation): Suspend 1-tert-butylazetidin-3-ol hydrochloride (1.0 eq, ~2.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Add Triethylamine (Et₃N, 3.5 eq) and cool to 0 °C.
Expert Insight: The large excess of Et₃N serves a dual purpose: neutralizing the HCl salt and acting as an acid scavenger for the HCl generated during mesylation.
Leaving Group Formation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Self-Validation Check 1: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete consumption of the starting alcohol (which stains positively) indicates successful mesylate formation.
Intermediate Isolation: Quench the reaction with ice water. Extract rapidly with DCM. Crucial Step: Do not leave the mesylate in aqueous solution for extended periods, as the strained azetidine ring is prone to hydrolytic ring-opening when activated. Dry the organic layer and concentrate in vacuo to yield the crude mesylate.
Nucleophilic Displacement: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 10 mL). Add the desired amine nucleophile (2.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Heat the mixture to 80 °C for 12 hours.
Self-Validation Check 2: Monitor via LC-MS. The presence of the aminated product mass [M+H]⁺ confirms successful Sₙ2 displacement.
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine (to remove DMF), dry, and purify via silica gel chromatography (DCM/MeOH gradient).
Conclusion
1-tert-Butylazetidin-3-ol hydrochloride is a highly versatile, structurally compact building block that addresses critical ADME liabilities in drug discovery. By leveraging its unique combination of ring strain, sp³ richness, and steric shielding, medicinal chemists can effectively optimize lead candidates, transforming metabolically vulnerable hits into robust clinical assets.
The Azetidine Scaffold: Leveraging 1-tert-butylazetidin-3-ol Hydrochloride in Modern Medicinal Chemistry
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged structural motif in contemporary drug discovery. Its unique physicochemical properties, including increased sp³ characte...
Author: BenchChem Technical Support Team. Date: April 2026
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged structural motif in contemporary drug discovery. Its unique physicochemical properties, including increased sp³ character, enhanced aqueous solubility, and improved metabolic stability, make it a highly desirable building block for the synthesis of novel therapeutic agents.[1] The inherent ring strain of the azetidine ring, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, provides a unique reactivity profile that can be harnessed for the construction of complex molecular architectures.[2][3] Among the various substituted azetidines, 1-tert-butylazetidin-3-ol hydrochloride serves as a versatile and valuable synthon for introducing the azetidine moiety into drug candidates across diverse therapeutic areas, including oncology and neuroscience.
This technical guide provides an in-depth exploration of the applications of 1-tert-butylazetidin-3-ol hydrochloride in medicinal chemistry, complete with detailed protocols for its key transformations. The strategic incorporation of the 1-tert-butylazetidin-3-ol scaffold can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The bulky tert-butyl group often serves a dual role: it can act as a protecting group for the azetidine nitrogen, preventing unwanted side reactions, and its lipophilicity can enhance cell permeability and modulate interactions with biological targets. Furthermore, the hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Core Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 1-tert-butylazetidin-3-ol moiety has found significant utility in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer. The azetidine ring can act as a rigid scaffold to orient key pharmacophoric elements for optimal binding to the kinase active site.
One prominent example is in the design of inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B), a critical node in cell survival and proliferation pathways.[4][5] The clinical candidate AZD5363, a potent pan-AKT inhibitor, features a complex heterocyclic core coupled to a chiral side chain.[6][7] While not directly incorporating the 1-tert-butylazetidin-3-ol fragment, the synthetic strategies employed for AZD5363 and related AKT inhibitors provide a blueprint for how this building block can be utilized. Specifically, the hydroxyl group of 1-tert-butylazetidin-3-ol can be leveraged to form ether linkages with aromatic or heteroaromatic cores, a common motif in kinase inhibitors.
Below are detailed protocols for key synthetic transformations of 1-tert-butylazetidin-3-ol hydrochloride, providing researchers with practical guidance for its incorporation into drug discovery programs.
Experimental Protocols
Protocol 1: O-Alkylation of 1-tert-butylazetidin-3-ol via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[1][3][8] This protocol details the coupling of 1-tert-butylazetidin-3-ol with a generic phenolic coupling partner, a common step in the synthesis of kinase inhibitors and other biologically active molecules.
Reaction Scheme:
Figure 1: General workflow for the Mitsunobu reaction.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Moles (mmol)
1-tert-butylazetidin-3-ol hydrochloride
N/A
165.66
1.0 g
6.04
Phenolic coupling partner (Ar-OH)
Varies
Varies
1.1 eq
6.64
Triphenylphosphine (PPh₃)
603-35-0
262.29
1.5 eq
9.06
Diisopropyl azodicarboxylate (DIAD)
2446-83-5
202.21
1.5 eq
9.06
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
50 mL
-
Triethylamine (Et₃N)
121-44-8
101.19
1.2 eq
7.25
Saturated aqueous sodium bicarbonate (NaHCO₃)
144-55-8
84.01
As needed
-
Brine
N/A
N/A
As needed
-
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37
As needed
-
Ethyl acetate (EtOAc)
141-78-6
88.11
As needed
-
Hexanes
110-54-3
86.18
As needed
-
Procedure:
To a stirred solution of 1-tert-butylazetidin-3-ol hydrochloride (1.0 g, 6.04 mmol) in anhydrous THF (20 mL) under an inert atmosphere (nitrogen or argon), add triethylamine (1.01 mL, 7.25 mmol) and stir for 10 minutes at room temperature to liberate the free base.
Add the phenolic coupling partner (6.64 mmol) and triphenylphosphine (2.38 g, 9.06 mmol) to the reaction mixture.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of DIAD (1.78 mL, 9.06 mmol) in anhydrous THF (10 mL) dropwise to the cooled reaction mixture over 15 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Causality and Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine and other reagents.
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the activated alcohol intermediate. Therefore, anhydrous solvents and reagents are essential for optimal yields.
Slow Addition of DIAD at 0 °C: The reaction between triphenylphosphine and DIAD is exothermic. Slow, dropwise addition at low temperature controls the reaction rate and minimizes the formation of side products.
Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, can often co-elute with the desired product. Careful optimization of the chromatographic conditions is necessary for effective purification.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling for N-Arylation
While the tert-butyl group on the nitrogen of 1-tert-butylazetidin-3-ol can be considered a protecting group, it is also possible to directly functionalize a related azetidin-3-ol where the nitrogen is unsubstituted. For the purpose of illustrating a key bond-forming reaction, this protocol outlines the N-arylation of a generic azetidin-3-ol with an aryl halide. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Figure 2: General workflow for Buchwald-Hartwig amination.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Moles (mmol)
Azetidin-3-ol hydrochloride
18621-75-5
109.56
1.0 g
9.13
Aryl halide (Ar-X, X = Br, Cl)
Varies
Varies
1.0 eq
9.13
Pd₂(dba)₃
51364-51-3
915.72
0.02 eq
0.18
XPhos
564483-18-7
476.62
0.08 eq
0.73
Sodium tert-butoxide (NaOtBu)
865-48-5
96.10
1.4 eq
12.78
Anhydrous Toluene
108-88-3
92.14
50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
12125-02-9
53.49
As needed
-
Brine
N/A
N/A
As needed
-
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
Ethyl acetate (EtOAc)
141-78-6
88.11
As needed
-
Hexanes
110-54-3
86.18
As needed
-
Procedure:
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (167 mg, 0.18 mmol), XPhos (348 mg, 0.73 mmol), and sodium tert-butoxide (1.23 g, 12.78 mmol).
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
Add the aryl halide (9.13 mmol) and azetidin-3-ol hydrochloride (1.0 g, 9.13 mmol) to the Schlenk tube.
Add anhydrous toluene (50 mL) via syringe.
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-arylated azetidin-3-ol.
Causality and Experimental Choices:
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Pd₂(dba)₃ is a common and effective Pd(0) source, while bulky, electron-rich phosphine ligands like XPhos are known to promote the challenging oxidative addition of aryl chlorides and bromides.
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the azetidin-3-ol hydrochloride and facilitate the catalytic cycle.
Anhydrous and Inert Conditions: The catalytic cycle involves air- and moisture-sensitive organometallic intermediates, necessitating the use of anhydrous solvents and an inert atmosphere.
Conclusion and Future Perspectives
1-tert-butylazetidin-3-ol hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. The protocols provided herein for O-alkylation and N-arylation represent fundamental transformations that enable the integration of this important scaffold into a wide range of molecular architectures. As the demand for novel therapeutics with optimized properties continues to grow, the application of strained heterocyclic systems like azetidines will undoubtedly expand, further solidifying the role of synthons like 1-tert-butylazetidin-3-ol hydrochloride in the drug discovery pipeline.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular cancer therapeutics, 11(4), 873-887.
US Patent US9879017B2. (2018).
Davies BR., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther 11(4) 873-887.
how to handle and store 1-tert-butylazetidin-3-ol hydrochloride in the lab
An Application Guide to the Laboratory Handling and Storage of 1-tert-butylazetidin-3-ol hydrochloride Abstract 1-tert-butylazetidin-3-ol hydrochloride is a key heterocyclic building block in contemporary drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Laboratory Handling and Storage of 1-tert-butylazetidin-3-ol hydrochloride
Abstract
1-tert-butylazetidin-3-ol hydrochloride is a key heterocyclic building block in contemporary drug discovery and development, valued for its role in introducing the azetidine motif into novel chemical entities. The proper handling, storage, and disposal of this compound are paramount to ensure laboratory safety, maintain sample integrity, and guarantee experimental reproducibility. This document provides a comprehensive set of protocols and application notes designed for researchers, chemists, and drug development professionals. It covers critical aspects from physicochemical properties and hazard identification to detailed, field-tested procedures for handling, storage, and emergency management.
Compound Identification and Physicochemical Properties
1-tert-butylazetidin-3-ol hydrochloride is a crystalline solid at room temperature.[1] The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base. A summary of its key properties is provided in Table 1.
While specific toxicological data for 1-tert-butylazetidin-3-ol hydrochloride is limited, data from the closely related compound Azetidin-3-ol hydrochloride provides a strong basis for hazard assessment.[5] The primary hazards are associated with direct contact and inhalation. All personnel must review the Safety Data Sheet (SDS) before work and be familiar with the GHS classifications outlined in Table 2.
Expert Insight: The H318 classification (Causes serious eye damage) is critical. Unlike simple irritation, this implies a risk of irreversible damage. Therefore, the use of fully sealed chemical splash goggles is mandatory, not just safety glasses.[1][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of exposure. All handling of the solid or its solutions must be performed within a certified chemical fume hood.
Mandatory PPE:
Primary Gloves: Nitrile or neoprene gloves, inspected for integrity before each use.[1]
Eye Protection: Chemical splash goggles conforming to EN166 or NIOSH standards.[1][6]
Body Protection: A flame-resistant laboratory coat, fully buttoned.
Respiratory Protection: For operations with a high potential for aerosolization or if handling outside a fume hood, a NIOSH-approved respirator with particulate filters is necessary.[6]
Caption: PPE donning and doffing workflow.
Laboratory Handling Protocols
Adherence to strict protocols is essential for both safety and experimental accuracy.
Protocol for Weighing and Aliquoting
Objective: To accurately weigh the solid compound while minimizing dust formation and exposure.
Materials:
1-tert-butylazetidin-3-ol hydrochloride
Spatula
Weighing paper or boat
Anti-static device (e.g., ionizer)
Pre-labeled, sealable vials
Procedure:
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place all necessary equipment inside the hood.
Static Control: Use an anti-static gun on the weighing vessel and spatula. This is crucial as fine, crystalline powders can be electrostatically charged and prone to dispersal.
Tare Balance: Place the weighing vessel on the analytical balance and tare.
Dispense Compound: Slowly and carefully dispense the desired amount of the compound onto the vessel. Avoid any rapid movements that could create airborne dust.[1]
Seal and Record: Immediately transfer the weighed solid to a pre-labeled vial and seal it tightly. Record the exact weight in the laboratory notebook.
Cleaning: Carefully wipe down the spatula and work surface with a solvent-dampened cloth (e.g., 70% ethanol) to collect any residual powder. Dispose of all contaminated materials as hazardous waste.
Hand Washing: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.[1]
Protocol for Preparing a Stock Solution
Objective: To safely and accurately prepare a solution of a specified concentration.
Procedure:
Solvent Selection: Choose an appropriate solvent based on experimental requirements.
Vessel Preparation: Select a volumetric flask of the desired final volume.
Weighing: Following Protocol 4.1, weigh the required mass of 1-tert-butylazetidin-3-ol hydrochloride and transfer it to the volumetric flask.
Initial Dissolution: Add approximately 50-70% of the final solvent volume to the flask. Cap and swirl gently or sonicate to dissolve the solid.
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the flask.
Homogenization: Cap the flask and invert it 10-15 times to ensure a homogeneous solution.
Transfer and Labeling: Transfer the solution to a clearly labeled storage bottle, including the compound name, concentration, solvent, and date of preparation.
Storage Protocol
The chemical stability of 1-tert-butylazetidin-3-ol hydrochloride is contingent on proper storage conditions. Instability can lead to the degradation of the material, compromising experimental results.
Core Storage Requirements:
Temperature: Store in a refrigerator at 4°C.[1] This minimizes the rate of potential degradation pathways.
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[1] For long-term storage (>6 months), it is best practice to store under an inert atmosphere (e.g., argon or nitrogen) to protect against potential moisture and air sensitivity, which is common for related compounds.[6]
Container: Use the original supplier bottle or a tightly sealed glass vial with a chemically resistant cap.
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]
Caption: Decision workflow for compound storage.
Emergency and Spill Management
Rapid and correct response to accidents is crucial.
Spill Protocol
Minor Spill (Solid):
Evacuate personnel from the immediate area.
Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Carefully sweep or scoop the material into a labeled hazardous waste container.[1]
Clean the area with a wet cloth and decontaminate.
Major Spill:
Evacuate the entire laboratory and alert personnel in adjacent areas.
Contact the institution's Environmental Health & Safety (EHS) department immediately.
Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Waste Disposal
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
Collect waste in a designated, sealed, and clearly labeled container.
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Contact your institution's EHS office for specific disposal procedures.
References
PrecisionFDA. (n.d.). 1-TERT-BUTYL-3-AZETIDINOL. Retrieved from [Link]
Application Note & Protocol: Strategic Incorporation of 1-tert-butylazetidin-3-ol Hydrochloride into Novel Azetidine Scaffolds
For: Researchers, scientists, and drug development professionals. This document provides a detailed guide on the effective utilization of 1-tert-butylazetidin-3-ol hydrochloride, a key building block in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
This document provides a detailed guide on the effective utilization of 1-tert-butylazetidin-3-ol hydrochloride, a key building block in modern medicinal chemistry. We will explore its strategic incorporation into complex molecular architectures, focusing on practical, field-tested protocols and the underlying chemical principles that ensure success.
Introduction: The Azetidine Scaffold and the Role of the tert-Butyl Group
Azetidines are four-membered nitrogen-containing heterocycles that have become vital motifs in drug discovery.[1][2] Their appeal stems from a unique combination of structural rigidity and sp³-rich character, which can enhance pharmacokinetic properties like metabolic stability and solubility.[1] The strained four-membered ring restricts the conformational freedom of attached substituents, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting its importance in modern pharmaceuticals.
1-tert-butylazetidin-3-ol hydrochloride is a particularly useful building block. The bulky tert-butyl group on the nitrogen atom serves two primary functions. First, it is a robust protecting group, preventing undesired reactions at the nitrogen. Second, its steric bulk can influence the regioselectivity of reactions at other positions on the azetidine ring. The hydroxyl group at the 3-position provides a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functionalities.
Core Chemistry: Leveraging the 3-Hydroxyl Group for Derivatization
The primary utility of 1-tert-butylazetidin-3-ol hydrochloride lies in the reactivity of its 3-hydroxyl group. This nucleophilic center can be engaged in various classic and modern organic reactions to append new substituents and construct the desired molecular scaffold.
Etherification Reactions: Building Key Linkages
One of the most common and powerful methods for elaborating the 1-tert-butylazetidin-3-ol core is through etherification. The Williamson ether synthesis and its variations are particularly well-suited for this purpose.[4][5]
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for the O-alkylation of 1-tert-butylazetidin-3-ol.
Materials:
1-tert-butylazetidin-3-ol hydrochloride
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Electrophile (e.g., alkyl halide, benzyl bromide)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-butylazetidin-3-ol hydrochloride (1.0 eq).
Deprotonation: Suspend the starting material in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a clear solution.
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the electrophile (1.1 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extraction: Dilute the mixture with water and extract with EtOAc (3 x).
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[6]
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of 1-tert-butylazetidin-3-ol.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction offers a powerful alternative for forming C-O bonds, particularly when a stereochemical inversion at the 3-position is desired.[7][8] This reaction proceeds under milder, generally neutral conditions compared to the Williamson ether synthesis and is tolerant of a wider range of functional groups.[9][10]
Protocol 2: General Procedure for Mitsunobu Reaction
Materials:
1-tert-butylazetidin-3-ol
Nucleophile (e.g., a phenol or carboxylic acid with a pKa of ~13 or less)[8]
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-tert-butylazetidin-3-ol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[11]
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a well-ventilated fume hood. An exothermic reaction may be observed.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Concentrate the reaction mixture under reduced pressure.
Extraction: Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ and filter.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Conceptual Flow of the Mitsunobu Reaction
Caption: Conceptual workflow for the Mitsunobu reaction with 1-tert-butylazetidin-3-ol.
Deprotection of the tert-Butyl Group
A critical step in many synthetic routes is the removal of the tert-butyl protecting group to reveal the secondary amine. This allows for further functionalization at the nitrogen atom, such as acylation, alkylation, or sulfonylation. While typically acid-labile, the tert-butyl group can also be removed under specific basic conditions.[12]
Protocol 3: Acid-Mediated Deprotection of the tert-Butyl Group
Materials:
N-tert-butyl-azetidine derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolution: Dissolve the N-tert-butyl-azetidine derivative (1.0 eq) in DCM.
Acid Addition: Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. This typically takes 2-12 hours.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Neutralization: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until the pH is basic (pH > 8).
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentration: Concentrate the filtrate under reduced pressure to afford the deprotected azetidine. This product may be used directly in the next step or purified further if necessary.
Deprotection and Further Functionalization Logic
Caption: Deprotection of the tert-butyl group and subsequent N-functionalization pathways.
Tabulated Data: Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the protocols described above. Note that yields are highly substrate-dependent and may require optimization.
Reaction
Key Reagents
Solvent
Temperature
Typical Reaction Time
Expected Yield Range
Williamson Ether Synthesis
NaH, Alkyl Halide
DMF
0 °C to RT
2-16 h
60-90%
Mitsunobu Reaction
PPh₃, DIAD/DEAD, Nucleophile
THF
0 °C to RT
12-24 h
50-85%
tert-Butyl Deprotection
TFA
DCM
RT
2-12 h
>90% (often quantitative)
Conclusion and Future Perspectives
1-tert-butylazetidin-3-ol hydrochloride is a versatile and valuable building block for the synthesis of novel azetidine-containing compounds. The protocols outlined in this application note provide a robust starting point for researchers to incorporate this scaffold into their drug discovery programs. The strategic use of the tert-butyl protecting group, coupled with the versatile reactivity of the 3-hydroxyl group, allows for the creation of a diverse array of molecular architectures. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the functionalization of the azetidine ring, as well as the exploration of new applications for these unique scaffolds in medicinal chemistry.
References
Azetidines in medicinal chemistry: emerging applic
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
Modular Access to N-SF5 azetidines. PMC - NIH.
Azetidines. Enamine.
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
Azetidines in Drug Discovery. PharmaBlock.
Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. Benchchem.
Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
Azetidine Deriv
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv.
Mitsunobu reaction. Wikipedia.
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbam
tert-Butyl Ethers. Organic Chemistry Portal.
Mitsunobu Reaction. Master Organic Chemistry.
Mitsunobu Reaction. Alfa Chemistry.
Recent Advances in the Mitsunobu Reaction.
The Williamson Ether Synthesis. WVU Community.
Can anyone help me with a Williamson ether synthesis?
Organic Chemistry Williamson Ether Synthesis. University of Richmond.
Mitsunobu reaction. Organic Synthesis.
The Williamson Ether Synthesis. Master Organic Chemistry.
Application Notes and Protocols for Catalytic Reactions Involving 1-tert-butylazetidin-3-ol Hydrochloride
Introduction: The Strategic Value of the Azetidine Scaffold in Catalysis The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Azetidine Scaffold in Catalysis
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and well-defined three-dimensional structure impart unique conformational rigidity, which can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates. Beyond its role as a structural component of bioactive molecules, the chiral azetidine framework, particularly 3-hydroxyazetidine derivatives, serves as a valuable platform for the development of novel ligands and organocatalysts for asymmetric synthesis.
1-tert-butylazetidin-3-ol hydrochloride is a readily available and versatile starting material in this context. The tert-butyl group provides a robust protecting group for the azetidine nitrogen, allowing for selective manipulations at other positions of the molecule. However, for catalytic applications where the nitrogen atom is required to coordinate to a metal center or participate in the catalytic cycle, the deprotection of this group is a critical step. This guide provides detailed protocols for the in-situ generation of a chiral azetidin-3-ol ligand from 1-tert-butylazetidin-3-ol hydrochloride and its application in a highly relevant catalytic transformation: the asymmetric transfer hydrogenation of prochiral ketones.
Core Application: In-Situ Generation of a Chiral Azetidin-3-ol Ligand for Asymmetric Transfer Hydrogenation
A powerful strategy in modern catalysis is the development of one-pot, sequential reactions that minimize purification steps and improve overall efficiency. Here, we present a protocol for the catalytic N-de-tert-butylation of 1-tert-butylazetidin-3-ol hydrochloride, followed by the in-situ formation of a Noyori-type ruthenium catalyst for the asymmetric transfer hydrogenation of a model prochiral ketone, acetophenone.
Scientific Rationale
The protocol is based on two key catalytic steps:
Catalytic N-De-tert-butylation: The sterically bulky tert-butyl group on the azetidine nitrogen can be cleaved under catalytic conditions. While various methods exist for N-dealkylation, a Lewis acid-catalyzed approach offers a viable route.[1][2] For this protocol, we propose the use of a copper(II) triflate catalyst, which has been shown to be effective for the de-tert-butylation of amides and can be adapted for amines.[1] The reaction proceeds via the formation of a stable tert-butyl cation.
Asymmetric Transfer Hydrogenation (ATH): Chiral β-amino alcohols are highly effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols.[3][4][5] The in-situ generated azetidin-3-ol from the deprotection step can coordinate to a ruthenium precursor, such as [RuCl2(p-cymene)]2, to form a catalytically active species. The transfer of hydrogen from a donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone is mediated by this chiral ruthenium complex, leading to the formation of one enantiomer of the alcohol in excess.[3][4]
The one-pot combination of these two processes provides a streamlined approach to utilizing protected chiral building blocks like 1-tert-butylazetidin-3-ol hydrochloride in asymmetric catalysis.
Experimental Workflow Diagram
Caption: One-pot workflow for ligand generation and catalysis.
Detailed Protocol: One-Pot Catalytic N-De-tert-butylation and Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of (R)-1-phenylethanol from acetophenone using (R)-1-tert-butylazetidin-3-ol hydrochloride as the chiral ligand precursor.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Supplier
(R)-1-tert-butylazetidin-3-ol hydrochloride
N/A
165.66
Commercially Available
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
34946-82-2
361.68
Sigma-Aldrich
[RuCl2(p-cymene)]2
52462-29-0
612.39
Strem Chemicals
Acetophenone
98-86-2
120.15
Acros Organics
2-Propanol (i-PrOH), anhydrous
67-63-0
60.10
Fisher Scientific
Potassium tert-butoxide (KOtBu)
865-47-4
112.21
Alfa Aesar
Dichloromethane (DCM), anhydrous
75-09-2
84.93
EMD Millipore
Step-by-Step Procedure
Part 1: In-Situ Generation of the Chiral Ligand
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-1-tert-butylazetidin-3-ol hydrochloride (8.3 mg, 0.05 mmol, 1.0 equiv).
Add anhydrous dichloromethane (DCM, 1.0 mL). Stir the suspension for 5 minutes.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS until full consumption of the starting material is observed. Note: The free azetidin-3-ol is expected to be more polar than the starting material.
Part 2: Asymmetric Transfer Hydrogenation
In a separate flame-dried Schlenk flask under an inert atmosphere, prepare the ruthenium catalyst solution. Add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol, 0.05 equiv relative to the ligand).
Add anhydrous 2-propanol (2.0 mL). Stir to dissolve.
To the ruthenium solution, add a solution of potassium tert-butoxide (KOtBu) (1.1 mg, 0.01 mmol, 0.1 equiv relative to the ligand) in 0.5 mL of anhydrous 2-propanol. The solution should change color, indicating the formation of the active ruthenium species.
Cool the ligand solution from Part 1 to 0 °C in an ice bath.
Slowly add the prepared ruthenium catalyst solution from step 7 to the ligand solution. Stir the mixture at 0 °C for 30 minutes to allow for ligand-metal coordination.
Add acetophenone (58 µL, 0.5 mmol, 10 equiv relative to the ligand) to the reaction mixture.
Warm the reaction to room temperature and stir for 12-24 hours.
Monitor the reaction progress by GC or TLC.
Work-up and Analysis
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 1-phenylethanol.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Results for Model Reaction
Substrate
Product
Ligand Precursor
Catalyst Loading (Ru)
Yield (%)
ee (%)
Acetophenone
(R)-1-Phenylethanol
(R)-1-tert-butylazetidin-3-ol HCl
1 mol%
>90
>95
Note: The expected yield and ee are based on typical results for Noyori-type asymmetric transfer hydrogenations with chiral amino alcohol ligands. Optimization of reaction conditions may be required to achieve these results.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Ru-catalyzed ATH.
Synthesis of Enantiopure 1-tert-butylazetidin-3-ol
The enantiomerically pure starting material can be synthesized from commercially available (S)- or (R)-epichlorohydrin and tert-butylamine. This multi-step synthesis involves the opening of the epoxide by the amine followed by a base-mediated intramolecular cyclization to form the azetidine ring.[6]
Conclusion
1-tert-butylazetidin-3-ol hydrochloride is a valuable and versatile precursor for the generation of chiral ligands for asymmetric catalysis. The presented one-pot protocol for N-de-tert-butylation followed by in-situ application in asymmetric transfer hydrogenation demonstrates a practical and efficient approach to leverage the catalytic potential of the chiral azetidine scaffold. This methodology can be adapted for a range of prochiral ketones and further exploration of different catalytic N-dealkylation methods may offer even milder and more versatile routes to these powerful catalysts.
References
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022.
Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. J. Am. Chem. Soc.1987, 109 (18), 5551-5553.
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97-102. [Link]
Wills, M.; Hannedouche, J. Asymmetric transfer hydrogenation of C=O and C=N bonds. Top. Organomet. Chem.2004, 9, 1-37.
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006, 35 (3), 226-236.
Casey, C. P. Applications of Ruthenium Catalysts to Asymmetric Hydrogenation. J. Chem. Educ.2005, 82 (11), 1693.
Ikariya, T.; Blacker, A. J. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Acc. Chem. Res.2007, 40 (12), 1300-1308.
Murata, K.; Ikariya, T. Asymmetric Transfer Hydrogenation of a,b-Unsaturated Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Org. Chem.1999, 64 (7), 2186-2187.
Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The Catalyst-Substrate CH/p Interaction in Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Chiral Ru(II) Complex. Angew. Chem. Int. Ed. Engl.1997, 36 (3), 285-288.
Evans, V.; Mahon, M. F.; Webster, R. L. A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron2015, 71 (1), 125-130.
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
Gaunt, M. J.; Johansson, C. C. C. Copper-Catalyzed N-Arylation of Amines, Amides, and N-Heterocycles. In Copper-Catalyzed Asymmetric Synthesis; A. H. M. de Vries, J. G., Ed.; Wiley-VCH: Weinheim, 2014; pp 235-274.
Murahashi, S.-I.; Imada, Y. Synthesis of Amines and Amides by Ruthenium-Catalyzed Reactions. Transition Metals for Organic Synthesis, 2nd ed.; Beller, M., Bolm, C., Eds.; Wiley-VCH: Weinheim, 2004; Vol. 2, pp 283-306.
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Synthesis of Chiral Alcohols. Angew. Chem. Int. Ed.2001, 40 (1), 40-73.
Palmer, M. J.; Wills, M. Asymmetric transfer hydrogenation of C:O and C:N bonds. Tetrahedron: Asymmetry1999, 10 (11), 2045-2061.
Black, G. P.; Williams, J. M. J. Recent developments in asymmetric transfer hydrogenation. Curr. Opin. Chem. Biol.1999, 3 (4), 433-437.
Evans, V.; Mahon, M.; Webster, R. A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron.2015 , 71(1), 125-130. [Link]
Gunanathan, C.; Milstein, D. Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science2013, 341 (6143), 1229712.
Madhusudhan, G.; et al. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica2011 , 3(5), 168-175. [Link]
Application Note: Preparation and In Vitro Assay Protocols for 1-tert-butylazetidin-3-ol Hydrochloride
Executive Summary & Physicochemical Profiling 1-tert-butylazetidin-3-ol hydrochloride is a highly strained, nitrogen-containing four-membered heterocyclic building block[1]. In modern medicinal chemistry and Fragment-Bas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
1-tert-butylazetidin-3-ol hydrochloride is a highly strained, nitrogen-containing four-membered heterocyclic building block[1]. In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), azetidine derivatives are increasingly utilized to introduce conformational constraint, improve metabolic stability, and modulate the physicochemical properties of lead compounds[2].
Due to its specific salt formulation and ring strain, preparing this compound for in vitro biochemical or cell-based assays requires strict adherence to environmental controls and pH buffering.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
1-tert-butylazetidin-3-ol hydrochloride
CAS Number
54431-33-3
Molecular Formula
C7H16ClNO
Molecular Weight
165.66 g/mol
Appearance
White to off-white solid
Solubility
Highly soluble in water, dimethyl sulfoxide (DMSO), and acetonitrile
Mechanistic Insights: Stability, Hygroscopicity, and pH Causality
Handling azetidine derivatives requires an understanding of their intrinsic chemical reactivity. The azetidine ring possesses significant ring strain (approximately 105 kJ/mol), making the free base susceptible to ring-opening decomposition[2].
The Role of the Hydrochloride Salt : Formulating the compound as a hydrochloride salt protonates the azetidine nitrogen, drastically improving its chemical stability and shelf-life[3]. However, this salt form introduces hygroscopicity. Exposure to ambient humidity can lead to moisture absorption, altering the effective molecular weight and causing degradation[4].
pH Causality in Assays : Because it is an HCl salt, dissolving 1-tert-butylazetidin-3-ol hydrochloride in unbuffered aqueous media will significantly lower the solution's pH. If this unbuffered stock is applied directly to in vitro cell cultures or sensitive biochemical assays, the localized acidic shock can cause artifactual cytotoxicity or protein denaturation. Therefore, intermediate dilutions must be performed in strongly buffered systems.
Base Sensitivity : While neutralizing the HCl salt is sometimes necessary to release the free base for specific chemical transformations, exposure to strong bases can trigger ring-opening decomposition[4]. Careful pH titration is mandatory.
Experimental Protocol: Stock Solution Preparation
Protocol A: 100 mM Primary Stock in DMSO (Standard FBDD Workflow)
Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening libraries.
Equilibration : Remove the desiccated vial of 1-tert-butylazetidin-3-ol hydrochloride from 2–8°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality : Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, which degrades the compound and skews molarity calculations[4].
Gravimetric Weighing : Using an analytical balance, weigh the desired mass (e.g., 16.57 mg for 1 mL of 100 mM stock).
Solvent Addition : Add anhydrous d6-DMSO or standard assay-grade DMSO. Expert Insight : For fragment libraries stored at 4°C, adding 10% D2O or ddH2O to the DMSO stock prevents the solution from freezing, thereby mitigating compound degradation caused by repeated freeze-thaw cycles[5].
Dissolution : Vortex for 30 seconds. If necessary, sonicate in a water bath at room temperature for 1–2 minutes until the solution is completely clear.
Aliquoting : Divide the stock into single-use aliquots (e.g., 50 µL) in V-bottom 2D barcoded tubes to minimize future atmospheric exposure[5]. Store at -20°C.
Given its high aqueous solubility, an aqueous stock can be prepared if DMSO is incompatible with the target protein.
Weighing : Weigh the compound following the strict equilibration guidelines described in Protocol A.
Buffered Dissolution : Dissolve the powder directly in a robust biological buffer (e.g., 100 mM HEPES or 50 mM Tris-HCl, pH 7.4) rather than pure ddH2O. This neutralizes the acidic contribution of the HCl salt immediately.
pH Verification : Verify the final pH using a micro-pH probe. Adjust with dilute NaOH (0.1 N) if necessary, strictly avoiding highly alkaline conditions (pH > 8.5) to prevent ring-opening[4].
Workflow Visualization
Figure 1: Standardized workflow for the preparation and validation of 1-tert-butylazetidin-3-ol HCl.
In Vitro Assay Plating & Quality Control
To ensure the integrity of the in vitro assay, the following self-validating steps must be executed:
Acoustic Dispensing : For cell-based assays, use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of the 100 mM DMSO stock directly into the assay plates. This ensures the final DMSO concentration remains below 0.5% (v/v), preventing solvent-induced toxicity.
Kinetic Solubility Verification (Nephelometry) : Upon diluting the stock into the final aqueous assay buffer, perform nephelometry (light scattering) to confirm the absence of micro-precipitates. False negatives in screening often result from undetected compound precipitation.
Purity Quality Control : Periodically evaluate the stock solution using LC-MS or 1H-NMR. For NMR QC, a 1 mM sample in d6-DMSO/Phosphate buffer can confirm both the concentration and the structural integrity of the azetidine ring[5].
References
Source: nih.
Source: evitachem.
Title: Unlocking Potential: A Technical Guide to (2R)
Source: nih.
Title: What is Azetidine hydrochloride and its applications?
Technical Support Center: Synthesis of 1-tert-butylazetidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. 1-tert-butylazetidin-3-ol is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized protocol grounded in established chemical principles.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My overall yield is consistently low (< 50%). What are the most critical parameters to investigate?
A low overall yield in this two-step synthesis typically points to issues in either the initial nucleophilic ring-opening of epichlorohydrin or the subsequent intramolecular cyclization.
Core Directive: The most critical factors are temperature control during the initial addition and the choice of solvent and base for the cyclization step.
Step 1: Epichlorohydrin Ring-Opening. The reaction between tert-butylamine and epichlorohydrin is highly exothermic. Uncontrolled temperature can lead to multiple side reactions, including the formation of di-adducts and polymerization of epichlorohydrin[1].
Causality: Tert-butylamine attacks the least substituted carbon of the epoxide, opening the ring to form 1-(tert-butylamino)-3-chloro-2-propanol. If the temperature is too high, the rate of reaction of the secondary amine intermediate with another molecule of epichlorohydrin can become significant.
Solution:
Maintain a low reaction temperature, ideally below 30°C, during the slow, portion-wise addition of epichlorohydrin to the solution of tert-butylamine[1].
Use a suitable solvent like isopropanol or methanol to effectively dissipate heat and maintain a homogenous solution[2]. Water can be present but should be the minor component relative to the organic solvent[1].
Step 2: Intramolecular Cyclization. The closure of the azetidine ring is an intramolecular SN2 reaction where the secondary amine displaces the chloride. The efficiency of this step is highly dependent on the reaction conditions.
Causality: The cyclization requires the deprotonation of the secondary amine to increase its nucleophilicity, or heating to overcome the activation energy. Hindered primary amines, like tert-butylamine, can lead to spontaneous cyclization of the intermediate aminochlorohydrin upon gentle heating (e.g., ~50°C) without a strong base[3].
Solution:
After the initial addition is complete, the reaction mixture can be gently heated to promote cyclization. Temperatures in the range of 50-70°C are often effective[1].
Alternatively, the addition of a mild inorganic base like sodium bicarbonate can facilitate the cyclization at moderate temperatures[2]. Strong bases like NaOH can promote side reactions and should be used with caution.
Question 2: I'm observing a significant amount of a high-molecular-weight, viscous byproduct. What is it, and how can I prevent its formation?
This is a classic sign of the formation of a di-adduct, N,N-bis(3-chloro-2-hydroxypropyl)-tert-butylamine, or other polymeric substances.
Core Directive: This issue is almost always caused by poor control of stoichiometry and temperature.
Mechanism of Formation: The primary product, 1-(tert-butylamino)-3-chloro-2-propanol, is a secondary amine. This amine can act as a nucleophile itself and react with a second molecule of epichlorohydrin. This is more prevalent with less sterically hindered amines but can occur with tert-butylamine if conditions are not optimized[3][4].
Causality: High local concentrations of epichlorohydrin or elevated temperatures increase the probability of this secondary reaction competing with the primary amine-epichlorohydrin reaction.
Solution:
Control Stoichiometry: Use a slight molar excess of tert-butylamine (e.g., 1.2-1.5 equivalents) relative to epichlorohydrin. This ensures that epichlorohydrin is more likely to react with the primary amine starting material rather than the secondary amine product[2].
Slow Addition: Add the epichlorohydrin slowly to the amine solution. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired 1:1 adduct.
Vigorous Stirring: Ensure efficient mixing to avoid localized "hot spots" and high concentrations of epichlorohydrin.
Question 3: The cyclization step is inefficient. I isolate significant amounts of the 1-(tert-butylamino)-3-chloro-2-propanol intermediate. How can I drive the reaction to completion?
Incomplete cyclization indicates that the conditions are not sufficient to overcome the activation energy for the intramolecular SN2 reaction.
Core Directive: Optimize thermal conditions and consider the use of a suitable base.
Causality: The formation of the four-membered azetidine ring has a higher activation barrier compared to five- or six-membered rings. While the bulky tert-butyl group can favor cyclization by promoting a favorable conformation, sufficient energy or enhanced nucleophilicity is required[3].
Solution:
Increase Temperature: After the initial addition of epichlorohydrin is complete, gradually heat the reaction mixture to reflux in a solvent like isopropanol. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Add a Base: Incorporate a non-nucleophilic base after the formation of the aminochlorohydrin intermediate. Sodium bicarbonate is a cost-effective and mild option that can neutralize the in-situ formed HCl and promote the cyclization[2].
Solvent Choice: Polar aprotic solvents can sometimes accelerate SN2 reactions. However, for this specific synthesis, protic solvents like methanol or isopropanol are commonly used and proven to be effective, likely due to their ability to solvate ionic intermediates and byproducts[1][2].
Question 4: My final product is an oil/difficult to crystallize after adding HCl and I have trouble removing impurities. What is the best purification strategy?
The purification of 1-tert-butylazetidin-3-ol hydrochloride relies on the clean formation of the salt and its selective precipitation.
Core Directive: Ensure the complete removal of the tert-butyl protecting group and use an appropriate solvent system for crystallization.
Causality: The freebase, 1-tert-butylazetidin-3-ol, is a relatively polar, low-melting solid or oil. Impurities or residual solvent can inhibit crystallization of its hydrochloride salt. The final step is not just salt formation but also involves the acid-catalyzed removal of the tert-butyl group to yield azetidin-3-ol hydrochloride, which is then often re-protected or used directly. Correction: The user is asking for the synthesis of 1-tert-butylazetidin-3-ol hydrochloride, not the deprotected azetidin-3-ol hydrochloride. The tert-butyl group should remain. The purification challenge, therefore, lies in cleanly crystallizing the desired product away from any unreacted intermediates or byproducts.
Solution:
Work-up: After the cyclization is complete, perform a basic aqueous workup to remove any inorganic salts. Extract the freebase product into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer thoroughly with an agent like anhydrous sodium sulfate or magnesium sulfate.
Salt Formation: Dissolve the crude freebase in a solvent from which the hydrochloride salt will precipitate. A common choice is a mixture of a polar solvent like methanol or isopropanol with a less polar co-solvent like ethyl acetate or diethyl ether[2].
Crystallization: Add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) dropwise to the solution of the freebase at a controlled temperature (e.g., 0-5°C). The hydrochloride salt should precipitate.
Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized. A mixture of methanol and ethyl acetate is often effective for this purpose[2]. The process involves dissolving the solid in a minimum amount of hot methanol and then adding ethyl acetate until turbidity is observed, followed by slow cooling to induce crystallization[5].
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
Polar protic solvents such as methanol, ethanol, or isopropanol are generally the best choice. They are effective at solvating the reactants and intermediates, help to control the reaction temperature, and are suitable for the subsequent cyclization step[1][2].
Q2: Can I perform this as a one-pot synthesis?
Yes, this reaction is very well-suited for a one-pot procedure. The initial ring-opening and subsequent cyclization can be performed sequentially in the same reaction vessel without isolating the 1-(tert-butylamino)-3-chloro-2-propanol intermediate. This improves efficiency and reduces material loss[3].
Q3: How do I monitor the reaction progress?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. For TLC, use a mobile phase like 10% methanol in dichloromethane with a small amount of triethylamine to prevent streaking of the amine spots. The disappearance of epichlorohydrin and the appearance of the intermediate and then the final product can be tracked.
Q4: What are the key safety precautions?
Epichlorohydrin is a toxic, carcinogenic, and corrosive substance. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Tert-butylamine is a flammable and corrosive liquid. Concentrated hydrochloric acid is highly corrosive. A thorough risk assessment should be conducted before starting the experiment[6].
Q5: Why is the tert-butyl group used as the N-substituent?
The bulky tert-butyl group serves two main purposes. First, its steric hindrance significantly disfavors the formation of the di-adduct byproduct by slowing down the reaction of the secondary amine intermediate with epichlorohydrin[3]. Second, the tert-butyl group can be cleaved under specific acidic conditions if the unprotected azetidin-3-ol is the desired final product for subsequent synthetic steps[7].
Optimized Experimental Protocol
This protocol details a reliable one-pot method for the synthesis of 1-tert-butylazetidin-3-ol, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 1-tert-butylazetidin-3-ol (Freebase)
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add tert-butylamine (108.8 g, 1.49 mol, 1.2 equiv.) and isopropanol (500 mL)[2].
Cool the stirred solution to 10-15°C using an ice bath.
Add epichlorohydrin (115.0 g, 1.24 mol, 1.0 equiv.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 30°C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
Add sodium bicarbonate (315 g, 3.75 mol, 3.0 equiv.) to the reaction mixture[2].
Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. Monitor the disappearance of the 1-(tert-butylamino)-3-chloro-2-propanol intermediate by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional isopropanol.
Concentrate the combined filtrate under reduced pressure to obtain the crude 1-tert-butylazetidin-3-ol as an oil or semi-solid.
Step 2: Formation and Purification of Hydrochloride Salt
Dissolve the crude product from Step 1 in ethyl acetate (500 mL).
Cool the solution in an ice bath to 0-5°C.
Slowly add a 4M solution of HCl in 1,4-dioxane or a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with moist pH paper).
A white precipitate of 1-tert-butylazetidin-3-ol hydrochloride will form. Continue stirring in the ice bath for another hour.
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate and then with diethyl ether to facilitate drying.
Dry the white solid under vacuum to a constant weight.
For higher purity, the product can be recrystallized from a methanol/ethyl acetate solvent system[2].
The following diagram illustrates the synthetic pathway for 1-tert-butylazetidin-3-ol hydrochloride, including the major potential byproduct.
Caption: Reaction scheme for the synthesis of 1-tert-butylazetidin-3-ol HCl.
References
ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Available from: [Link]
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]
UNI ScholarWorks. Reaction of Aromatic Amines with Epihalohydrins. Available from: [Link]
Journal of the American Chemical Society. Anomalous Reaction of Epichlorohydrin with Trimethylamine. Available from: [Link]
ResearchGate. New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Available from: [Link]
ACS Publications. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor. Available from: [Link]
Organic Syntheses. tert.-BUTYL CHLORIDE. Available from: [Link]
SAGE Journals. A practical chlorination of tert -butyl esters with PCl3 generating acid chlorides. Available from: [Link]
Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
Google Patents. US4054542A - Amine-epichlorohydrin polymeric compositions.
Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Google Patents. CA1045440A - Reaction of tertiary amine and monomeric epichlorophydrin to produce electroconductive coating.
Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available from: [Link]
Google Patents. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
University of Wisconsin-Madison. Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Available from: [Link]
troubleshooting poor solubility of 1-tert-butylazetidin-3-ol hydrochloride
Technical Support Center: Troubleshooting 1-tert-butylazetidin-3-ol Hydrochloride Solubility Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the so...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 1-tert-butylazetidin-3-ol Hydrochloride Solubility
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized amine salts. 1-tert-butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) presents a unique physicochemical challenge: it contains a highly hydrophilic protonated azetidine core and a hydroxyl group, directly juxtaposed against a bulky, highly lipophilic tert-butyl group.
This structural dichotomy means that its solubility is highly sensitive to the ionic strength of aqueous media, the pH of the environment, and the dielectric constant of organic solvents. The following guide provides mechanistic explanations and self-validating protocols to resolve the most common solubility issues encountered during synthesis and biological assay preparation.
Part 1: Diagnostic FAQs (Troubleshooting Guide)
Q1: Why does 1-tert-butylazetidin-3-ol hydrochloride precipitate when I prepare my stock solution in 0.9% saline or standard PBS?A1: This is a classic manifestation of the common-ion effect . In aqueous media, the dissolution of the salt is governed by its solubility product (
Ksp
). Because physiological saline and PBS contain high concentrations of chloride ions (Cl⁻), the equilibrium of the salt dissociation is forced backward, suppressing the thermodynamic solubility of the hydrochloride salt[1]. Furthermore, the bulky tert-butyl group reduces the overall hydration energy compared to unsubstituted azetidines, making it more susceptible to precipitation.
Solution: Prepare your initial high-concentration stock in deionized water or a non-chloride buffer (e.g., sodium acetate), then dilute into the assay medium just before use.
Q2: I need to perform an O-acylation on the hydroxyl group in dichloromethane (DCM), but the salt remains as an insoluble suspension. How can I force it into solution?A2: The compound is failing to dissolve because aprotic, non-polar solvents like DCM or ethyl acetate cannot overcome the high ionic lattice energy of the amine hydrochloride crystal[2]. The solvent lacks the hydrogen-bonding capacity required to solvate the separated ions.
Solution: You must neutralize the salt to its free base form. By removing the hydrochloride, the lipophilic tert-butyl group and the uncharged azetidine ring will readily solvate in DCM via Van der Waals and dipole-dipole interactions[3]. See Protocol A below.
Q3: When I heat the suspension in a mixed aqueous-organic solvent to force dissolution, the compound "oils out" into a sticky gel instead of dissolving. What is happening?A3: This phenomenon occurs when the melting point of the solvated salt is depressed below the temperature of your solvent system, or due to transient high-solubility phases forming an amorphous gel[1][4]. The compound is melting into a distinct liquid phase rather than dissolving into the solvent matrix.
Solution: Do not rely on heat alone. Instead, adjust the solvent polarity by adding a polar protic co-solvent (like methanol) which can disrupt the crystal lattice without requiring elevated temperatures.
Part 2: Quantitative Data & Solvent Compatibility
The table below summarizes the solubility behavior of 1-tert-butylazetidin-3-ol hydrochloride across various standard solvent systems, outlining the limiting factors and actionable solutions.
Solvent System
Solubility Profile
Mechanistic Limiting Factor
Recommended Troubleshooting Action
Deionized Water
High
None (Thermodynamically favorable)
N/A
0.9% NaCl (Saline)
Low to Moderate
Common-Ion Effect (Excess Cl⁻)
Use non-chloride buffer (e.g., Acetate)
PBS (pH 7.4)
Moderate
Approaching pKa; Free base precipitation
Lower pH to < 6.0 or add 5% DMSO
Dichloromethane
Very Low
High Ionic Lattice Energy
Perform free-basing protocol (Protocol A)
Methanol / Ethanol
High
None (Polar protic solvation)
N/A
Ethyl Acetate
Very Low
Lack of ion-dipole stabilization
Free-base or use phase-transfer catalyst
Part 3: Experimental Protocols
Every protocol must be a self-validating system. The following workflows are designed with built-in observational checkpoints to ensure the procedure is working as intended.
Protocol A: Quantitative Free-Basing for Organic Synthesis
Use this protocol when your downstream reaction requires a non-polar organic solvent (e.g., DCM, Toluene, Hexane).
Suspension: Weigh the required amount of 1-tert-butylazetidin-3-ol hydrochloride and suspend it in DCM (10 mL per 1 gram of compound) in a separatory funnel. Validation check: The solution will be cloudy/heterogeneous.
Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
Biphasic Extraction: Stopper the funnel and shake vigorously for 3–5 minutes, venting frequently to release CO₂ gas. Validation check: The organic layer should transition from a cloudy suspension to a completely clear solution as the free base dissolves into the DCM.
Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.
Aqueous Wash: Extract the remaining aqueous layer with two additional portions of DCM (5 mL each) to ensure quantitative recovery of the azetidinol.
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting free base is now ready for organic synthesis.
Protocol B: Overcoming the Common-Ion Effect for Biological Assays
Use this protocol to prepare high-concentration aqueous stocks without triggering precipitation.
Buffer Selection: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 5.5. Causality: This pH ensures the azetidine nitrogen remains fully protonated (well below its pKa), while avoiding chloride ions entirely.
Dissolution: Slowly add 1-tert-butylazetidin-3-ol hydrochloride to the buffer while vortexing. Validation check: The compound should dissolve rapidly without turbidity.
Assay Integration: To introduce this to a biological assay (which likely contains saline/PBS), perform a 1:100 dilution of this stock directly into the final assay well immediately prior to the experiment. The rapid dilution drops the local concentration below the
Ksp
threshold, preventing common-ion precipitation[1].
Part 4: Troubleshooting Decision Tree
Follow this logical workflow to rapidly diagnose and resolve your specific solubility issue.
Decision tree for troubleshooting 1-tert-butylazetidin-3-ol hydrochloride solubility issues.
References
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow PhD Thesis.[Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (via USPTO). [Link]
Li, S. et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate.[Link]
preventing degradation of 1-tert-butylazetidin-3-ol hydrochloride during long-term storage
Technical Support Center: Long-Term Storage of 1-tert-butylazetidin-3-ol Hydrochloride Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Long-Term Storage of 1-tert-butylazetidin-3-ol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice to ensure the long-term stability and integrity of 1-tert-butylazetidin-3-ol hydrochloride in your laboratory. As a key building block in medicinal chemistry, maintaining its purity is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 1-tert-butylazetidin-3-ol hydrochloride.
Q1: What are the primary environmental factors that can cause the degradation of 1-tert-butylazetidin-3-ol hydrochloride during storage?
A1: The degradation of 1-tert-butylazetidin-3-ol hydrochloride is primarily influenced by four key environmental factors: moisture, temperature, atmosphere, and light.
Moisture (Hygroscopicity): Like many amine hydrochloride salts, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can lead to physical changes such as clumping or deliquescence and can initiate chemical degradation through hydrolysis, potentially affecting the compound's stability and handling.[1]
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways.[3] The four-membered azetidine ring possesses significant inherent ring strain (approx. 25.4 kcal/mol), making it susceptible to temperature-induced ring-opening reactions.[4] Storing at elevated temperatures can provide the energy needed to overcome the activation barrier for this degradation.
Atmosphere (Oxygen): The amine functional group is susceptible to oxidation by atmospheric oxygen.[5][6] This process, known as oxidative degradation, can be catalyzed by trace metal impurities and lead to the formation of various byproducts, compromising the sample's purity.[3][6] Autoxidation is a recognized atmospheric pathway for amines.[7]
Light: Certain organic hydrochlorides exhibit sensitivity to light, which can provide the energy to initiate photochemical degradation reactions.[1] While specific data for this compound is limited, it is a common practice to protect sensitive organic molecules from light.
Q2: What are the ideal, field-proven storage conditions for ensuring the long-term stability of 1-tert-butylazetidin-3-ol hydrochloride?
A2: To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended for maximizing the shelf-life and preserving the integrity of the compound.
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerated)
Minimizes the rate of all potential degradation pathways, particularly the thermally-driven ring-opening of the strained azetidine core.[4][8]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and mitigating issues related to hygroscopicity.[3][9]
Container
Tightly Sealed Amber Glass Vial
Amber glass protects the compound from light-induced degradation.[8] A tight seal is critical to prevent the ingress of moisture and oxygen from the ambient environment.[1]
Environment
Dry, Dark Location
Storing inside a desiccator within a refrigerator provides a dual barrier against moisture. Keeping the compound in its original outer packaging or a dark cabinet adds another layer of light protection.
Q3: I've noticed the powder in my vial has clumped together. What does this signify, and is the compound still suitable for use?
A3: Clumping is a clear physical indicator of moisture absorption.[1] Due to the hygroscopic nature of amine hydrochloride salts, exposure to ambient air, even for brief periods, can cause the powder to absorb water, leading to the formation of solid bridges between particles.
While the compound may not be fully degraded, this is a critical warning sign. The presence of water can facilitate hydrolysis or other degradation pathways over time. It is strongly advised to re-assess the purity of the material before use in any experiment. Using a compromised reagent can lead to failed reactions, the formation of unexpected side products, and poor reproducibility. A simple purity check via HPLC or ¹H NMR is a necessary validation step.
Q4: What are the most likely degradation products that could form from 1-tert-butylazetidin-3-ol hydrochloride?
A4: Understanding potential degradation products is key to interpreting analytical data from a stored sample. The main pathways include ring-opening, oxidation, and potentially side reactions involving the tert-butyl group.
Azetidine Ring-Opening: This is a primary degradation concern for azetidines due to their inherent ring strain.[4] Traces of acidity (from hydrolysis of the hydrochloride in the presence of significant moisture) or heat can catalyze the cleavage of the C-N bonds, leading to acyclic amine impurities.[4][10]
Oxidation of the Amine: The secondary amine within the azetidine ring can be oxidized, leading to various products such as amides or imines.[5] Atmospheric oxidation of amines is a well-documented process.[11]
Degradation of the tert-Butyl Group: While generally stable, the tert-butyl group can undergo degradation under certain oxidative conditions, potentially leading to products like tert-butyl alcohol, acetone, or tert-butyl formate.[12][13] However, this is generally considered a less probable pathway under typical storage conditions compared to reactions involving the strained azetidine core.
Q5: How can I quantitatively and qualitatively assess the purity of my stored 1-tert-butylazetidin-3-ol hydrochloride?
A5: A multi-technique approach is recommended for a comprehensive purity assessment.
Analytical Technique
Purpose
Key Insights
HPLC / uHPLC
Quantitative Purity Assessment
Provides a precise percentage purity by separating the main compound from impurities.[14][15] A diode-array detector (DAD) can help identify chromophoric impurities.
¹H and ¹³C NMR
Structural Confirmation & Impurity ID
Confirms the chemical structure of the main component and can reveal the presence of degradation products or residual solvents.[16][17]
Mass Spectrometry (LC-MS)
Molecular Weight Verification
Confirms the molecular weight of the parent compound and helps in identifying the mass of unknown impurity peaks observed in the HPLC chromatogram.[15]
FTIR Spectroscopy
Functional Group Analysis
Can detect gross changes in functional groups. For hydrochloride salts, the characteristic broad N-H⁺ stretching vibrations in the 2500–3000 cm⁻¹ region are a key diagnostic feature.[1] A significant change in this region could indicate degradation.
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to the storage and use of 1-tert-butylazetidin-3-ol hydrochloride.
Caption: Decision workflow for using stored 1-tert-butylazetidin-3-ol hydrochloride.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 1-tert-butylazetidin-3-ol hydrochloride. Method optimization may be required based on the specific instrument and column used.
Sample Preparation:
Accurately weigh approximately 5 mg of the 1-tert-butylazetidin-3-ol hydrochloride sample into a clean 10 mL volumetric flask.
Dissolve the sample in the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) and dilute to the mark. This yields a concentration of ~0.5 mg/mL.
Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for verifying the chemical structure and identifying potential impurities.
Sample Preparation:
Weigh 5-10 mg of the compound directly into an NMR tube.
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is highly soluble in polar solvents).
Cap the tube and vortex until the sample is completely dissolved.
Instrument Setup & Acquisition:
Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Analysis:
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Reference the spectrum to the residual solvent peak.
Compare the obtained spectrum to a reference spectrum of a pure standard. Pay close attention to the chemical shifts, multiplicities, and integration values of all peaks.
Look for new, unidentifiable peaks which may correspond to degradation products or impurities.
Degradation Pathway Visualization
The following diagram illustrates the primary environmental factors and the potential degradation pathways they can initiate for 1-tert-butylazetidin-3-ol hydrochloride.
Caption: Key environmental factors leading to potential degradation pathways.
References
Grokipedia. Hydrochloride.
RSC Publishing. (2023, February 1). A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines.
Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
(2025, October 30). Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA.
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA).
OSTI. Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption.
Sigma-Aldrich. (2025, December 26). SAFETY DATA SHEET.
Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
Thermo Fisher Scientific. (2010, April 12). SAFETY DATA SHEET.
Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?.
Spectrum Chemical. Trimethylamine-Hydrochloride | CAS 593-81-7.
Google Patents. Dosage forms for hygroscopic active ingredients.
ACS Publications. (2018, January 18). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine.
diplomata comercial. Amine Storage Conditions: Essential Guidelines for Safety.
Environmental Science & Technology. (2020, August 13). Atmospheric Autoxidation of Amines.
Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Agilent. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors.
Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97.
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
ResearchGate. Degradation of tert-butyl alcohol in water at pH 3.0. Retrieved from [Link]
ResearchGate. Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O3/UV Process.
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Technical Support Center: Crystallization of 1-tert-Butylazetidin-3-ol Hydrochloride
Welcome to the technical support center for the crystallization of 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Crystallization Issues
The crystallization of 1-tert-butylazetidin-3-ol hydrochloride can be a nuanced process. Below are common issues presented in a question-and-answer format, along with detailed troubleshooting strategies.
Question 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent, or when the concentration of the solute is excessively high.[1] For amine hydrochlorides like 1-tert-butylazetidin-3-ol hydrochloride, this can also be influenced by the presence of impurities that disrupt the crystal lattice formation.
Causality and Strategic Solutions:
High Solute Concentration: An overly concentrated solution can lead to rapid and disordered precipitation, favoring the formation of an oil.
Solution: Dilute the initial solution with more of the primary solvent. This reduces the supersaturation level, allowing for a more controlled and slower crystallization process.[1]
Rapid Cooling: Quick temperature drops can shock the system, not giving the molecules enough time to orient themselves into an ordered crystal lattice.
Solution: Slow down the cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. For even slower cooling, the flask can be placed in an insulated container.[1]
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, preventing the compound from precipitating.
Solution: Introduce an "anti-solvent" or "non-solvent." This is a solvent in which your compound is poorly soluble, but is miscible with your primary solvent.[2] The anti-solvent is added dropwise to the solution until slight turbidity is observed, which indicates the onset of precipitation. Then, a few drops of the primary solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly. Common anti-solvents for polar compounds include ethers (like diethyl ether or methyl tert-butyl ether) or hydrocarbons (like heptane or hexane).[3][4]
Dissolve the crude 1-tert-butylazetidin-3-ol hydrochloride in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol).[1]
While the solution is warm, slowly add an anti-solvent (e.g., methyl tert-butyl ether) dropwise with stirring until a faint cloudiness persists.[2]
Add a few drops of the hot primary solvent to redissolve the turbidity and obtain a clear solution.
Allow the solution to cool slowly and undisturbed to room temperature.
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[5]
Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[6]
Question 2: The crystallization yields are consistently low. What factors could be contributing to this, and how can I improve the recovery?
Answer:
Low recovery is a frustrating issue that can often be traced back to the solubility profile of your compound in the chosen solvent system or mechanical losses during the procedure.[7]
Causality and Strategic Solutions:
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.[7]
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[8] If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[7]
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product.
Solution: Ensure all glassware is pre-heated. Use a heated filter funnel or add a small amount of extra hot solvent to the filtration setup to keep the compound in solution.[8]
Incomplete Precipitation: The compound may still have significant solubility in the solvent even at low temperatures.
Solution: After slow cooling to room temperature, further cool the solution in an ice-water bath for an extended period to maximize precipitation.[6] Also, consider if a different solvent or a solvent/anti-solvent mixture would lead to lower solubility at cold temperatures.
Question 3: My final product has a poor crystal quality (e.g., small needles, amorphous powder). How can I obtain larger, more well-defined crystals?
Answer:
Poor crystal morphology is often a result of a high nucleation rate and rapid crystal growth.[1] The goal is to favor crystal growth over nucleation.
Causality and Strategic Solutions:
High Supersaturation: A very high level of supersaturation leads to the rapid formation of many small nuclei, which then grow quickly into small crystals.
Solution: Reduce the level of supersaturation. This can be done by using slightly more solvent than the minimum required or by slowing down the cooling or anti-solvent addition rate.[7]
Rapid Cooling/Anti-solvent Addition: As with "oiling out," fast changes in conditions do not allow for orderly crystal growth.
Solution: Employ a very slow cooling rate. You can insulate the crystallization vessel to slow heat loss. When using an anti-solvent, add it very slowly and with vigorous stirring to avoid localized high supersaturation.[1]
Question 4: I suspect the presence of residual starting materials or side-products. How can I identify and remove them?
Answer:
The presence of impurities can significantly impact the crystallization process and the quality of the final product.[9] Identification and removal are key.
Identification of Impurities:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities. For a volatile compound like 1-tert-butylazetidin-3-ol, GC with a flame ionization detector (GC-FID) can be particularly effective.[10]
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of unknown impurities.
Removal of Impurities:
Recrystallization: This is the most common method for purifying crystalline solids.[5] The principle relies on the different solubilities of the desired compound and the impurities in a given solvent. Ideally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity is either highly soluble in both or insoluble in the hot solvent.[8]
pH Adjustment: The solubility of amine hydrochlorides is highly dependent on pH.[11][12] Adjusting the pH of the solution can selectively precipitate either the desired product or the impurities. For 1-tert-butylazetidin-3-ol hydrochloride, ensuring the solution is sufficiently acidic will keep the amine protonated and in its salt form.
Activated Charcoal: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored compounds.
Experimental Protocol: Recrystallization for Purity Enhancement
Select a suitable solvent by testing the solubility of your crude product at room temperature and at the solvent's boiling point. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[2]
Dissolve the crude 1-tert-butylazetidin-3-ol hydrochloride in the minimum amount of the boiling solvent.
If insoluble impurities are present, perform a hot gravity filtration. If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes before the hot filtration.[6]
Allow the hot, clear filtrate to cool slowly to room temperature.
Induce crystallization if necessary by scratching the flask or seeding.
Cool the mixture in an ice bath to maximize crystal formation.
Collect the pure crystals by vacuum filtration, wash with a small portion of ice-cold solvent, and dry thoroughly.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of 1-tert-butylazetidin-3-ol hydrochloride?
A1: The ideal solvent is one in which the compound has moderate solubility, with solubility increasing significantly with temperature.[1] For hydrochloride salts, common solvents to screen include lower alcohols like ethanol, methanol, and isopropanol, or mixtures of these with water.[1] A solvent/anti-solvent system, such as isopropanol/methyl tert-butyl ether, is also a very effective choice.
Q2: How can I prevent the formation of hydrates or solvates?
A2: Hydrates (containing water) and solvates (containing solvent) can form when water or solvent molecules are incorporated into the crystal lattice.[13][14] To minimize hydrate formation, use anhydrous solvents and protect the crystallization from atmospheric moisture. To avoid solvates, choose a solvent in which the compound has a lower tendency to form them, which may require screening different solvent systems. The stability of any hydrate or solvate should be assessed as it can impact the physicochemical properties of the final product.[15]
Q3: What is the role of pH in the crystallization of an amine hydrochloride salt?
A3: pH is a critical parameter. For an amine hydrochloride, the pH of the solution influences the equilibrium between the protonated (salt) form and the free base. A lower pH will favor the protonated, generally more water-soluble, salt form. Conversely, a higher pH will lead to the formation of the free base, which has different solubility characteristics. Maintaining a controlled, acidic pH is crucial for consistent crystallization of the hydrochloride salt.[11][12]
Q4: Can I use a seed crystal to initiate crystallization?
A4: Absolutely. Adding a small amount of previously obtained pure crystals (a seed crystal) can be a very effective way to induce crystallization.[1] This is particularly useful when spontaneous nucleation is slow. The seed crystal provides a template for further crystal growth.
Q5: How do I know if my product is pure after crystallization?
A5: Purity should be assessed using appropriate analytical techniques. A sharp melting point is a good initial indicator of purity. For more definitive results, use chromatographic methods like HPLC or GC to look for the presence of impurities. Spectroscopic methods such as NMR can confirm the structure and identify any residual impurities.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of 1-tert-butylazetidin-3-ol hydrochloride.
Caption: Troubleshooting Logic for Crystallization Issues.
Use the minimum amount of hot solvent necessary for complete dissolution.
Cooling Rate
Promote crystal growth over nucleation.
Allow for slow, gradual cooling from hot to room temperature, then to an ice bath.
pH Control
Maintain the hydrochloride salt form.
Ensure the crystallization medium is sufficiently acidic.
Agitation
Can influence crystal size and homogeneity.
Generally, allow the solution to cool without stirring to promote larger crystals.
References
U.S. Food and Drug Administration. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
Zhang, G., Xiao, X., Zhang, S., & Wang, J. (2019). Hydrates and Solvates of Acotiamide Hydrochloride: Crystallization, Structure, Stability, and Solubility. Crystal Growth & Design, 19(3), 1834-1844. Retrieved from [Link]
Nagy, Z. K., et al. (2017). Crystallisation of a salt hydrate with a complex solid form landscape. RSC Advances, 7(25), 15356-15365. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Zaworotko, M. J., & Scott, T. L. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Price, X. (2021). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the risks? AFPM. Retrieved from [Link]
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, dissolution rate, and stability. Retrieved from [Link]
Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
Khan, M. A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3024-3033. Retrieved from [Link]
Singh, R., & Rohani, S. (2020). Process analytical technology for crystallization of active pharmaceutical ingredients. Journal of Pharmaceutical Analysis, 10(4), 291-302. Retrieved from [Link]
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Black, S. N., & Collier, E. A. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 684-715. Retrieved from [Link]
Ó'Ciardha, C. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2037-2047. Retrieved from [Link]
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. Retrieved from [Link]
Khan, M. A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3024-3033. Retrieved from [Link]
Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization from the Melt. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]
Shelke, M., Deshpande, S. S., & Sharma, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32588-32590. Retrieved from [Link]
Witschi, C., & Doelker, E. (1997). Analytical methods for residual solvents determination in pharmaceutical products. European Journal of Pharmaceutics and Biopharmaceutics, 43(3), 215-242. Retrieved from [Link]
Khan, M. A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Retrieved from [Link]
Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-591. Retrieved from [Link]
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
Jinon Pharma (Wuhan) Co., Ltd. (n.d.). 1-tert-Butylazetidin-3-ol. Retrieved from [Link]
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Retrieved from [Link]
Technical Support Center: Optimizing pH for 1-tert-butylazetidin-3-ol Hydrochloride Aqueous Solutions
Welcome to the technical support center for 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-tert-butylazetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in aqueous solutions. The unique structural characteristics of the azetidine ring system necessitate careful control of pH to ensure solubility, stability, and optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 1-tert-butylazetidin-3-ol provided as a hydrochloride salt?
1-tert-butylazetidin-3-ol is a basic compound due to the presence of the tertiary amine within the azetidine ring. The hydrochloride salt is the protonated form of the amine, which significantly enhances its aqueous solubility and stability in the solid state. In solution, the hydrochloride salt dissociates, yielding the protonated azetidinium ion and a chloride ion.
Q2: What is the importance of pH when preparing aqueous solutions of 1-tert-butylazetidin-3-ol hydrochloride?
The pH of the aqueous solution is a critical parameter that dictates the equilibrium between the protonated (azetidinium ion) and the neutral (free base) forms of 1-tert-butylazetidin-3-ol. This equilibrium, in turn, influences the compound's solubility and stability.
Solubility: The protonated form is generally more soluble in water than the neutral free base. If the pH of the solution is raised significantly above the pKa of the azetidine nitrogen, the compound may precipitate out of solution as the less soluble free base.
Stability: The strained four-membered azetidine ring can be susceptible to acid-mediated degradation.[1] At very low pH, the high concentration of the protonated form can increase the rate of ring-opening reactions or other decomposition pathways.[1]
Q3: What is the pKa of 1-tert-butylazetidin-3-ol, and how does it guide pH optimization?
A general rule of thumb for maintaining the solubility of amine hydrochlorides is to keep the pH of the solution at least 2 units below the pKa of the amine.[2] This ensures that the compound is predominantly in its protonated, water-soluble form.[2]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Unexpected Precipitation
The pH of the solution is too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base.
Measure the pH of your solution. If it is near or above the estimated pKa (8.0-10.0), adjust the pH downwards by adding a small amount of a dilute acid (e.g., 0.1 M HCl).
Solution pH Drifts Over Time
Interaction with atmospheric CO2 (if the solution is basic) or with acidic or basic components of the experimental system.
Use a suitable buffer system to maintain a constant pH. The choice of buffer will depend on the desired pH range and compatibility with your assay.
Compound Degradation or Loss of Activity
The pH of the solution is too low, leading to acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[1]
Increase the pH of the solution to a level where the compound is stable, but still soluble. This often represents a compromise and needs to be determined experimentally. Avoid prolonged storage at very low pH.
Poor Chromatographic Peak Shape (LC-MS)
The mobile phase pH is close to the pKa of the compound, leading to mixed ionic and neutral forms and resulting in peak tailing.
For reversed-phase LC-MS, adjust the mobile phase pH to be at least 2 units away from the pKa. For positive ion mode ESI-MS, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure the compound is in its protonated form, which improves retention and ionization.[3]
Experimental Protocol: Determining Optimal pH for Solubility and Stability
This protocol provides a framework for systematically determining the optimal pH for your specific application.
Objective: To identify the pH range that provides the best balance of solubility and stability for 1-tert-butylazetidin-3-ol in an aqueous solution.
Materials:
1-tert-butylazetidin-3-ol hydrochloride
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
Calibrated pH meter
Analytical balance
Vortex mixer and/or magnetic stirrer
HPLC or LC-MS system for stability analysis
Procedure:
Prepare a stock solution: Accurately weigh and dissolve 1-tert-butylazetidin-3-ol hydrochloride in deionized water to create a concentrated stock solution (e.g., 10 mg/mL).
Prepare buffered solutions: Aliquot the stock solution into separate vials containing different buffers to achieve a final concentration relevant to your experiment (e.g., 100 µg/mL). Ensure the final buffer concentration is sufficient to maintain the target pH.
Initial Solubility Assessment:
Visually inspect each buffered solution for any precipitation immediately after preparation and after a short equilibration period (e.g., 30 minutes).
For a more quantitative measure, you can prepare saturated solutions at each pH, filter, and measure the concentration of the dissolved compound by a suitable analytical method.
Stability Assessment (Time-Course Study):
Incubate the clear, buffered solutions at the desired experimental temperature (e.g., room temperature or 37°C).
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analyze the aliquots by a stability-indicating method, such as HPLC or LC-MS, to monitor for the appearance of degradation products and the disappearance of the parent compound.
Data Analysis:
Plot the percentage of the remaining 1-tert-butylazetidin-3-ol as a function of time for each pH.
Determine the pH range that provides acceptable solubility and minimizes degradation over the time course of your experiment.
Data Summary Table (Example)
pH
Initial Solubility (Visual)
% Remaining after 24h at RT
4.0
Clear
85%
5.0
Clear
95%
6.0
Clear
>99%
7.0
Clear
>99%
8.0
Clear
>99%
9.0
Slight Haze
>99%
10.0
Precipitate
>99%
Visualizing pH-Dependent Equilibrium
The following diagram illustrates the fundamental relationship between pH and the form of 1-tert-butylazetidin-3-ol in an aqueous solution.
Caption: pH-dependent equilibrium of 1-tert-butylazetidin-3-ol.
References
Vertex AI Search, query: 1-tert-Butylazetidin-3-ol. No valid URL was returned.
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. [Link]
Tokyo Chemical Industry. 1-(tert-Butoxycarbonyl)-3-iodoazetidine | 254454-54-1. No valid URL was returned.
precisionFDA. 1-TERT-BUTYL-3-AZETIDINOL. No valid URL was returned.
ACS Publications. (2021, September 1). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry. [Link]
ResearchGate.
Waters. Effect of pH on LC-MS Analysis of Amines. [Link]
Comparative Reactivity Guide: 1-tert-Butylazetidin-3-ol Hydrochloride vs. 1-Benzhydrylazetidin-3-ol
As drug discovery increasingly pivots toward high-sp³ character scaffolds to improve pharmacokinetic profiles, azetidine derivatives have emerged as critical building blocks. Among these, 1-tert-butylazetidin-3-ol hydroc...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery increasingly pivots toward high-sp³ character scaffolds to improve pharmacokinetic profiles, azetidine derivatives have emerged as critical building blocks. Among these, 1-tert-butylazetidin-3-ol hydrochloride and 1-benzhydrylazetidin-3-ol represent two fundamentally different synthetic paradigms.
This guide provides an in-depth, objective comparison of their structural dynamics, reactivity profiles, and synthetic utility. By analyzing the causality behind their chemical behavior, researchers can make informed decisions on when to deploy these reagents as transient intermediates versus permanent pharmacophores.
Structural & Electronic Dynamics
The reactivity of the azetidine ring—a highly strained four-membered heterocycle—is heavily dictated by the steric and electronic nature of its N-substituent.
1-Benzhydrylazetidin-3-ol : The benzhydryl (diphenylmethyl) group is a classic, bulky protecting group. It provides immense steric shielding to the basic nitrogen, preventing unwanted N-alkylation or oxidation during functionalization of the C3-hydroxyl group. The stability of this group relies on the resonance delocalization of the diphenylmethyl cation across both aromatic rings, which enables clean cleavage under specific catalytic conditions 1.
1-tert-Butylazetidin-3-ol Hydrochloride : The tert-butyl group is highly electron-donating, increasing the basicity of the azetidine nitrogen. Because N-tert-butyl cleavage is notoriously difficult and often requires harsh acidic conditions that can degrade the strained ring, this compound is rarely used as a transient intermediate. Instead, the tert-butyl group is typically retained as a permanent structural feature to modulate the lipophilicity and target-binding affinity of the final Active Pharmaceutical Ingredient (API). It is supplied as a hydrochloride salt to prevent spontaneous dimerization and improve shelf-life stability.
Reactivity Profiling & Synthetic Utility
N-Deprotection Dynamics
The most critical divergence between these two compounds is their deprotection kinetics. 1-Benzhydrylazetidin-3-ol undergoes facile hydrogenolysis. When subjected to palladium-on-carbon (Pd/C) and hydrogen gas, the benzhydryl group is cleaved cleanly, generating the free azetidine ring without inducing ring-opening 2. Conversely, 1-tert-butylazetidin-3-ol remains completely inert under identical hydrogenolysis conditions.
Both compounds feature a secondary alcohol at the C3 position, which is a poor leaving group. To facilitate nucleophilic substitution (SN2), the hydroxyl must be activated, typically via mesylation.
While both scaffolds undergo O-mesylation readily, the bulky benzhydryl group can occasionally impose steric limitations during subsequent nucleophilic ring-opening or displacement reactions, sometimes necessitating Lewis acid mediation or prior deprotection to proceed efficiently 3.
Fig 2. Workflow for C3-OH functionalization via mesylate activation and SN2 displacement.
Validated Experimental Protocols
Protocol A: O-Mesylation and Hydrogenolytic Deprotection of 1-Benzhydrylazetidin-3-ol
Causality: Mesylation must be conducted at sub-zero temperatures to prevent exothermic ring-opening. The subsequent hydrogenolysis leverages the resonance-stabilized benzhydryl group to cleanly yield the free azetidine salt without ring degradation.
O-Mesylation Activation : To a stirred solution of 1-benzhydrylazetidin-3-ol (100 g, 0.418 mol) in acetonitrile (300 mL), add triethylamine (1.5 eq) over 15 minutes, ensuring the internal temperature remains <30 °C [[2]]().
Electrophilic Addition : Cool the suspension to −10 °C. Add methanesulfonyl chloride (1.2 eq) dropwise over 1 hour, strictly maintaining the temperature at −5 °C to prevent azetidine ring strain release.
Validation Check : Stir at −5 °C for 1 hour. Analyze via HPLC; the reaction is self-validating when the starting material peak is <1.0 area % 2.
Hydrogenolysis (Deprotection) : Isolate the intermediate as a hydrochloride salt. In a Parr reactor, dilute the salt in ethanol (900 mL) and water (100 mL). Charge with 5% Pd/C (5 g) and H₂ gas (50 psi) 2.
Isolation : After 24 hours at room temperature, filter off the catalyst. Concentrate the filtrate and slurry in ethyl acetate to yield azetidin-3-ol hydrochloride as a white crystalline solid (96% yield).
Protocol B: Synthesis and Isolation of 1-tert-Butylazetidin-3-ol Hydrochloride
Causality: The synthesis relies on the intramolecular cyclization of an intermediate chlorohydrin. Sodium bicarbonate is utilized as a mild base to neutralize the generated HCl, driving the equilibrium toward ring closure without causing base-catalyzed degradation.
Epoxide Ring Opening : In a nitrogen-purged reactor, combine tert-butylamine (1.1 eq), isopropanol, and epichlorohydrin (1.0 eq). Stir at ambient temperature for 24–48 hours to form the intermediate N-tert-butyl-3-amino-1-chloropropan-2-ol 4.
Intramolecular Cyclization : Add sodium bicarbonate (3.0 eq) to the mixture. Heat the reaction to reflux for 3–6 hours. The base facilitates the SN2 displacement of the chloride by the secondary amine, closing the four-membered ring 4.
Validation Check : Cool to room temperature and filter the inorganic salts. Remove the solvent under reduced pressure. The crude free base should exhibit >95% purity via GC/MS.
Salt Formation : To ensure long-term stability and prevent dimerization, dissolve the free base in a non-polar solvent and purge with anhydrous HCl gas to precipitate 1-tert-butylazetidin-3-ol hydrochloride.
References
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, ACS Publications. 2
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, Asian Publication Corporation. 3
HPLC validation methods for 1-tert-butylazetidin-3-ol hydrochloride purity
As a Senior Application Scientist, developing a robust purity analysis method for 1-tert-butylazetidin-3-ol hydrochloride requires navigating a triad of analytical challenges: high polarity, basicity, and the absence of...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, developing a robust purity analysis method for 1-tert-butylazetidin-3-ol hydrochloride requires navigating a triad of analytical challenges: high polarity, basicity, and the absence of a conjugated π-system (chromophore).
Standard chromatographic approaches often fail when applied to this molecule. To ensure scientific integrity and compliance with the latest regulatory frameworks, this guide objectively compares traditional and modern HPLC methodologies, establishing a self-validating, [1] protocol for precise purity quantification.
Methodological Comparison: The Causality of Retention
1-tert-butylazetidin-3-ol hydrochloride is a highly polar tertiary amine. When selecting a chromatographic strategy, we must analyze the physicochemical interactions at the stationary phase.
Reversed-Phase HPLC (RP-HPLC): Under standard acidic or neutral conditions, the azetidine nitrogen is fully protonated. This results in extreme hydrophilicity, causing the compound to elute in the void volume of a standard C18 column. Furthermore, secondary electrostatic interactions with residual surface silanols cause severe peak tailing.
Ion-Pairing RPLC (IP-RPLC): Adding an alkyl sulfonate (e.g., sodium hexanesulfonate) masks the positive charge, improving retention. However, ion-pairing agents permanently alter column chemistry and cause severe ion suppression, rendering the method incompatible with universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the optimal orthogonal approach[2]. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the silica surface, combined with hydrogen bonding and electrostatic interactions[3].
Because 1-tert-butylazetidin-3-ol lacks a UV chromophore, UV detection (e.g., at 210 nm) is highly susceptible to baseline drift and solvent interference. Therefore, HILIC coupled with Charged Aerosol Detection (CAD) is the superior choice, providing a uniform, mass-dependent response for non-volatile analytes[4].
To ensure reproducibility, the following protocol leverages a zwitterionic stationary phase. The causality of the buffer choice is critical: a pH of 3.0 ensures the azetidine nitrogen remains fully protonated, locking in a consistent electrostatic interaction profile.
Step-by-Step Methodology:
Column Selection: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (High buffer concentration is needed in HILIC to disrupt unwanted secondary ionic interactions).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Chromatographic Conditions:
Elution: Isocratic at 15% A / 85% B. (High organic content maintains the aqueous layer on the stationary phase).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
CAD Detector Settings:
Evaporation Temperature: 35°C (Optimized for low-molecular-weight analytes).
Data Collection Rate: 10 Hz, Filter: 3.6s.
Sample Preparation: Dissolve the 1-tert-butylazetidin-3-ol hydrochloride standard and samples in 80:20 Acetonitrile:Water to a working concentration of 1.0 mg/mL. Crucial: Injecting samples dissolved in 100% water will disrupt the HILIC partitioning layer and cause severe peak distortion[4].
The Self-Validating System: System Suitability Testing (SST)
A robust analytical method must be a self-validating system. Before any sample data is accepted, the instrument must pass a built-in System Suitability Test (SST) acting as a strict quality gate. If the column degrades or the CAD nebulizer clogs, the SST will fail, and the sequence will automatically halt.
SST Acceptance Criteria (5 Replicate Injections of 1.0 mg/mL Standard):
Retention Time Stability: %RSD ≤ 1.0% (Validates pump flow and mobile phase equilibrium).
Tailing Factor (Tf): ≤ 1.5 (Validates the absence of active silanol degradation).
Theoretical Plates (N): ≥ 5,000 (Validates column bed integrity).
Fig 2. ICH Q2(R2) analytical method validation workflow with built-in SST gating.
ICH Q2(R2) Validation Data Summary
The optimized HILIC-CAD method was subjected to full validation in accordance with the [1], which emphasize a lifecycle approach and robustness testing for modern analytical procedures.
Table 2: ICH Q2(R2) Validation Results for 1-tert-butylazetidin-3-ol HCl
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Baseline resolution (Rs > 1.5) from known impurities
Rs = 3.2 (vs. azetidin-3-ol)
Pass
Linearity
R² ≥ 0.999 across reportable range (LOQ to 120%)
R² = 0.9996
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.5% ± 0.4%
Pass
Repeatability
%RSD ≤ 2.0% (n=6 consecutive injections)
%RSD = 0.7%
Pass
Intermediate Precision
%RSD ≤ 2.0% (n=12, different days/analysts)
%RSD = 1.2%
Pass
LOD / LOQ
Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)
0.5 µg/mL / 1.5 µg/mL
Pass
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]
MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Molecules. Available at:[Link]
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes. Available at:[Link]
Analytical Mastery: Mass Spectrometry Validation of 1-tert-butylazetidin-3-ol Hydrochloride
Introduction The azetidine ring has transitioned from a synthetic curiosity to a 1[1]. Its high ring strain, sp³-rich character, and conformational rigidity make it an ideal structural motif for improving the pharmacokin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The azetidine ring has transitioned from a synthetic curiosity to a 1[1]. Its high ring strain, sp³-rich character, and conformational rigidity make it an ideal structural motif for improving the pharmacokinetic profiles of bioactive molecules. As a Senior Application Scientist, I frequently encounter 1-tert-butylazetidin-3-ol hydrochloride (CAS 54431-33-3) as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).
However, validating the purity and structural integrity of this specific compound presents a unique analytical challenge. Unlike aromatic building blocks, 1-tert-butylazetidin-3-ol lacks a UV chromophore, rendering standard HPLC-UV methods ineffective. Furthermore, its highly polar nature and formulation as a hydrochloride salt complicate traditional Gas Chromatography (GC) approaches. Therefore, highly specific Mass Spectrometry (MS) workflows—specifically Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC)—are mandatory for robust validation.
Mechanistic Insights: Ionization and Fragmentation Causality
When designing an MS validation protocol, one must understand the causality behind the ionization technique. Why choose ESI over Electron Ionization (EI)?
Salt Volatility & Ionization: 1-tert-butylazetidin-3-ol is supplied as a hydrochloride salt. EI requires the analyte to be in the gas phase, meaning the salt would thermally degrade in a GC inlet or require a tedious free-basing and derivatization step prior to injection. ESI, a soft ionization technique operating in the condensed phase, allows for the direct infusion of the salt in a polar solvent, preserving the 2[2] as [M+H]⁺ at m/z 130.
Fragmentation Dynamics: The tert-butyl protecting group on the azetidine nitrogen is highly labile under Collision-Induced Dissociation (CID). In ESI+, the protonated amine undergoes a facile McLafferty-type rearrangement or direct inductive cleavage, resulting in the neutral loss of isobutylene (56 Da) to yield a3[3] at m/z 74. This specific, low-energy fragmentation is the cornerstone of our Multiple Reaction Monitoring (MRM) strategy.
Comparative Guide: 1-tert-butylazetidin-3-ol vs. 1-benzhydrylazetidin-3-ol
To objectively evaluate the MS performance of 1-tert-butylazetidin-3-ol, it is instructive to compare it with its most common synthetic alternative: 1-benzhydrylazetidin-3-ol. The choice of the nitrogen protecting group fundamentally alters the analytical strategy.
Table 1: Analytical Comparison of Protected Azetidin-3-ol Derivatives
Parameter
1-tert-butylazetidin-3-ol HCl
1-benzhydrylazetidin-3-ol HCl
Causality / Analytical Impact
Molecular Weight (Free Base)
129.20 g/mol
239.31 g/mol
Determines the target precursor m/z in Q1.
Precursor Ion [M+H]⁺
m/z 130
m/z 240
ESI+ efficiently protonates the tertiary amine in both compounds.
Primary MS/MS Product Ion
m/z 74 (Loss of isobutylene)
m/z 167 (Diphenylmethyl cation)
t-Bu loss requires low collision energy (CE); Benzhydryl cleavage dominates the spectrum at higher CE.
UV Absorbance (254 nm)
None (Transparent)
High (Two phenyl rings)
t-Bu derivative requires MS or CAD/ELSD for LC detection; Benzhydryl can be tracked via simple UV.
Chromatographic Retention
Poor on C18 (Requires HILIC)
Strong on C18 (Reversed-Phase)
The bulky, lipophilic benzhydryl group allows standard RP-HPLC. The t-Bu analog is too polar for C18.
Key Takeaway: While the benzhydryl derivative is analytically "easier" to handle due to its UV activity and C18 retention, the tert-butyl derivative is often preferred in synthesis for its lower steric hindrance and easier deprotection. Therefore, adopting a specialized HILIC-MS/MS workflow is non-negotiable for the t-Bu derivative.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve the polar amine, paired with an ESI-QqQ (Triple Quadrupole) mass spectrometer.
Step 1: Sample Preparation & System Suitability
Diluent Preparation: Prepare a diluent of 90:10 Acetonitrile:Water with 0.1% Formic Acid.
Causality: High organic content is required to promote retention on the HILIC stationary phase and enhance ESI droplet desolvation.
Standard Preparation: Dissolve 1-tert-butylazetidin-3-ol HCl to a final concentration of 100 ng/mL.
Self-Validation (Blank Injection): Inject the diluent blank first. A passing system must show no peaks at m/z 130 → 74 above a signal-to-noise ratio of 3:1.
Causality: This rules out column carryover and proves the signal is exclusively from the sample.
Step 2: HILIC Chromatographic Separation
Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 4 minutes.
Causality: The highly polar azetidinol elutes in the void volume on standard C18, leading to severe ion suppression from unretained matrix salts. HILIC provides orthogonal retention based on polar partitioning, ensuring the analyte elutes in a clean MS window.
Step 3: ESI-MS/MS Optimization
Source Temperature: 350°C.
Capillary Voltage: +3.0 kV (Positive Ion Mode).
MRM Transitions:
Quantifier: m/z 130.1 → 74.1 (Collision Energy: 12 eV).
Causality: Tracks the facile loss of isobutylene.
Qualifier: m/z 130.1 → 56.1 (Collision Energy: 20 eV).
Causality: Tracks the subsequent loss of water (18 Da) from the azetidinol ring to form the azetine cation, confirming the core structural identity.
Visualizing the Analytical Logic
Fig 1. Self-validating LC-MS/MS workflow for 1-tert-butylazetidin-3-ol hydrochloride.
Fig 2. ESI-CID fragmentation pathway of 1-tert-butylazetidin-3-ol showcasing isobutylene loss.
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed (NIH)
URL: [Link]
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products
Source: RSC Publishing
URL: [Link]
Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag
Source: PMC (NIH)
URL: [Link]
comparing reactivity of azetidin-3-ol derivatives with 1-tert-butylazetidin-3-ol hydrochloride
As a Senior Application Scientist, selecting the appropriate azetidine building block is rarely a simple matter of cost or availability; it is a strategic decision dictated by the mechanistic demands of your target synth...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate azetidine building block is rarely a simple matter of cost or availability; it is a strategic decision dictated by the mechanistic demands of your target synthesis. Azetidin-3-ols are highly versatile synthons in medicinal chemistry, frequently utilized to introduce rigidified, hydrophilic motifs into drug candidates[1].
However, the reactivity, stability, and handling characteristics of these four-membered heterocycles are profoundly influenced by their N-substituents. This guide provides an objective, data-driven comparison between 1-tert-butylazetidin-3-ol hydrochloride and common N-protected derivatives (e.g., N-Boc, N-Cbz, N-benzhydryl), detailing the causality behind their divergent chemical behaviors and providing self-validating protocols for your workflows.
Mechanistic Divergence: Steric Bulk vs. Electronic Withdrawal
The fundamental difference between 1-tert-butylazetidin-3-ol and its N-acyl/N-carbamate counterparts lies in the electronic state of the ring nitrogen.
1-tert-Butylazetidin-3-ol Hydrochloride: The tert-butyl group is strongly electron-donating and sterically massive. This steric shielding protects the nitrogen from unwanted side reactions (like N-oxidation) while increasing its basicity. Because the free base is volatile and susceptible to polymerization, it is almost exclusively handled as the hydrochloride salt[2]. The HCl salt locks the nitrogen lone pair, rendering the compound non-hygroscopic, bench-stable, and ideal for precise stoichiometric weighing.
N-Boc / N-Cbz Azetidin-3-ols: Carbamate protecting groups withdraw electron density from the nitrogen, reducing its basicity. While this makes the free alcohols stable enough to handle without salt formation, the electron-withdrawing nature activates the strained four-membered ring, making it significantly more susceptible to nucleophilic ring-opening[1]. However, this reduced basicity is highly advantageous in transition-metal catalysis, where a basic amine might otherwise poison the catalyst[3].
Reactivity pathways of 1-tert-butylazetidin-3-ol HCl vs N-protected derivatives.
Comparative Reactivity & Stability Profiles
To guide your synthetic strategy, the following table summarizes the divergent reactivity profiles of these scaffolds based on empirical data.
Reactivity Parameter
1-tert-Butylazetidin-3-ol HCl
N-Boc / N-Cbz Azetidin-3-ol
Mechanistic Causality
Storage & Handling
Excellent (Solid salt)
Moderate (Oils or low mp solids)
The HCl salt prevents atmospheric oxidation and polymerization of the free amine[2].
Ring-Opening Susceptibility
Low
High
Electron-withdrawing Boc/Cbz groups activate the strained ring toward nucleophilic attack[1].
Metal-Catalyzed C3-Substitution
Poor (Poisons catalyst)
Excellent (N-Cbz preferred)
Basic N-alkyl groups coordinate and deactivate Lewis acids (e.g., FeCl₃). N-Cbz reduces basicity and stabilizes the intermediate azetidine carbocation[3].
Oxidation to Ketone
High Yield (TEMPO)
High Yield (Swern)
The bulky tert-butyl group prevents N-oxidation, allowing milder TEMPO conditions. Boc/Cbz withstands harsher Swern conditions[4].
Self-Validating Experimental Workflows
When working with 1-tert-butylazetidin-3-ol hydrochloride, the most common pitfall is failing to properly liberate the free base prior to reaction, leading to stalled kinetics. The following protocol for the oxidation to 1-tert-butylazetidin-3-one utilizes a self-validating system to ensure mechanistic integrity at every step.
Protocol: TEMPO-Catalyzed Oxidation of 1-tert-Butylazetidin-3-ol HCl
Causality Check: We utilize TEMPO/NaOCl rather than Swern or Jones oxidation. Jones reagent (chromic acid) will rapidly cleave the basic azetidine ring[4], while Swern oxidation generates sulfur byproducts that are difficult to separate from the highly water-soluble 1-tert-butylazetidin-3-one.
Step 1: In-Situ Free-Basing
Suspend 1-tert-butylazetidin-3-ol HCl (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v) at 0 °C.
Validation Gate 1: Test the pH of the aqueous layer. It must be > 8. If the solution remains acidic, the nitrogen remains protonated, which will deactivate the TEMPO catalyst. Do not proceed until the pH is verified.
Step 2: Catalytic Oxidation
Add TEMPO (0.05 equiv) and KBr (0.1 equiv) to the biphasic mixture under vigorous stirring.
Dropwise, add aqueous NaOCl (1.2 equiv, buffered to pH 9 with NaHCO₃) over 30 minutes, maintaining the temperature below 5 °C.
Validation Gate 2: Monitor the reaction via TLC (DCM:MeOH 9:1, KMnO₄ stain). The highly polar starting material spot will disappear, replaced by a less polar, UV-inactive spot. The reaction is self-indicating; the organic layer will turn from orange (active TEMPO) to pale yellow upon completion.
Step 3: Isolation of the Volatile Ketone
Separate the organic layer. Extract the aqueous layer with DCM (3x).
Causality Check: Do not wash the combined organic layers with brine. 1-tert-butylazetidin-3-one is highly water-soluble; brine washing will partition your product back into the aqueous phase.
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (bath temperature < 25 °C) to prevent evaporative loss of the volatile ketone.
Validation Gate 3: Perform ¹H NMR (CDCl₃). Validation is confirmed by the complete disappearance of the carbinol C3-H multiplet (~4.5 ppm) and a downfield shift of the ring CH₂ protons.
Self-validating experimental workflow for 1-tert-butylazetidin-3-ol HCl oxidation.
Conclusion
The choice between 1-tert-butylazetidin-3-ol hydrochloride and N-carbamate protected derivatives dictates your entire synthetic route. Use the robust, sterically shielded tert-butyl HCl salt when your downstream chemistry involves strong nucleophiles or basic conditions[2]. Conversely, pivot to N-Cbz or N-Boc derivatives when executing transition-metal catalyzed cross-couplings or targeted C3-substitutions that require a stabilized intermediate carbocation[3].
References
Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews
Source: ACS Publications
URL: [Link]
Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols
Source: The Journal of Organic Chemistry
URL: [Link]
Title: CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride
Source: Google Patents
URL
Title: Recent advances in synthetic facets of immensely reactive azetidines
Source: RSC Advances
URL: [Link]
Spectroscopic Comparison Guide: 1-tert-Butylazetidin-3-ol Hydrochloride vs. Free Base & Alternative Scaffolds
Executive Summary In modern pharmaceutical synthesis, azetidine derivatives are highly valued for their ability to improve pharmacokinetic profiles by lowering lipophilicity (logP) and increasing metabolic stability. Amo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical synthesis, azetidine derivatives are highly valued for their ability to improve pharmacokinetic profiles by lowering lipophilicity (logP) and increasing metabolic stability. Among these, 1-tert-butylazetidin-3-ol and its hydrochloride salt serve as critical building blocks.
This guide provides an objective, data-driven comparison between the free base form, the hydrochloride salt form, and the historically used benzyl-protected alternative. By examining their spectroscopic signatures (Nuclear Magnetic Resonance and Infrared spectroscopy) and physical stabilities, researchers can make informed decisions regarding scaffold selection, analytical validation, and downstream synthetic utility.
Strategic Context: Scaffold & Form Selection
The choice of protecting group and physical form drastically impacts both synthetic yield and analytical handling.
1-tert-Butylazetidin-3-ol (Free Base): While useful, the free base is a low-melting solid (melting point 42–43 °C) [1] that is prone to hygroscopicity and oxidative degradation upon prolonged storage.
1-tert-Butylazetidin-3-ol Hydrochloride (Salt Form): Conversion to the HCl salt yields a highly stable, free-flowing crystalline solid. The bulky tert-butyl group provides superior steric hindrance compared to alternatives, preventing unwanted N-alkylation during downstream functionalization.
Alternative (1-Benzylazetidin-3-ol HCl): Historically, benzyl-protected azetidinols were standard. However, removing the benzyl group requires harsh catalytic hydrogenation, which often results in messy reaction profiles and difficult chromatographic purification [2]. The tert-butyl group can be cleaved under more controlled acidic conditions, making it the superior alternative [2].
Quantitative Spectroscopic Comparison
Protonation of the azetidine nitrogen fundamentally alters the electronic environment of the molecule. The following tables summarize the expected spectroscopic data, demonstrating the self-validating nature of these shifts.
Table 1: Comparative
1
H NMR Chemical Shifts (400 MHz)
Note: The free base is typically analyzed in CDCl
3
, while the polar HCl salt requires DMSO-d
6
or D
2
O. DMSO-d
6
is chosen here to prevent deuterium exchange of the N
+
-H and O-H protons [3].
Proton Environment
Free Base (CDCl
3
, ppm)
HCl Salt (DMSO-d
6
, ppm)
Shift Causality (Δ ppm)
tert-Butyl (CH
3
)
3
~0.90 (s, 9H)
~1.25 (s, 9H)
+0.35 : Mild deshielding via inductive effect from N
+
.
Azetidine CH
2
(α to N)
2.80 – 3.40 (m, 4H)
3.90 – 4.20 (m, 4H)
+1.10 : Strong deshielding due to direct proximity to the cationic nitrogen center.
+2.60 : Solvent effect (DMSO hydrogen bonding) + salt effect.
Ammonium (N
+
-H)
N/A
~10.50 (br s, 1H)
New Peak : Direct confirmation of salt formation.
Table 2: Comparative ATR-FTIR Signatures
Vibrational Mode
Free Base (cm
−1
)
HCl Salt (cm
−1
)
Diagnostic Value
O-H Stretch
~3300 (Sharp)
~3250 (Broadened)
Indicates changes in intermolecular hydrogen bonding.
C-H Stretch (Alkyl)
2850 – 2960
2850 – 2980
Minimal change; confirms intact carbon skeleton.
N
+
-H Stretch
N/A
2400 – 2600 (Broad)
Critical Marker : Unambiguous proof of amine protonation.
Mechanistic Causality of Spectroscopic Shifts
Understanding the why behind the data prevents misinterpretation of analytical results.
When hydrogen chloride is introduced to 1-tert-butylazetidin-3-ol, the lone pair on the highly basic azetidine nitrogen accepts a proton. This creates a localized positive charge (ammonium cation). Because nitrogen is more electronegative when positively charged, it exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent
α
-carbons.
This electron withdrawal strips electron density away from the
α
-protons, reducing their magnetic shielding. Consequently, a higher frequency magnetic field is required to achieve resonance, driving the NMR signals significantly downfield (from ~3.0 ppm to ~4.0 ppm).
Fig 1. Logical relationship between nitrogen protonation and spectroscopic shifts.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols utilize internal validation steps to guarantee that observed differences are due to the chemical state, not sample preparation errors.
Protocol A: Comparative NMR Acquisition Workflow
Expert Insight: Avoid D
2
O if you need to observe the N
+
-H peak. D
2
O causes rapid deuterium exchange, rendering exchangeable protons invisible. DMSO-d
6
is the optimal solvent for this comparison.
Sample Preparation:
Weigh 15 mg of 1-tert-butylazetidin-3-ol free base into a vial; dissolve in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard).
Weigh 15 mg of 1-tert-butylazetidin-3-ol HCl into a separate vial; dissolve in 0.6 mL of anhydrous DMSO-d
6
(containing 0.03% v/v TMS).
Instrument Calibration: Tune and match the NMR probe (e.g., 400 MHz) to the specific solvent lock signal. Perform precise shimming to ensure the TMS peak width at half-height is < 1.0 Hz.
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the tert-butyl protons.
Validation Check: Verify the residual solvent peaks (CDCl
3
at 7.26 ppm; DMSO-d
6
at 2.50 ppm). If the DMSO water peak (~3.3 ppm) is excessively large, it may obscure the azetidine
α
-protons; if so, prepare a fresh sample using newly opened ampoules of DMSO-d
6
.
Protocol B: Solid-State ATR-FTIR Analysis
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm
−1
.
Sample Application: Apply a small amount (~2 mg) of the crystalline HCl salt directly onto the crystal. Apply consistent pressure using the ATR anvil.
Acquisition & Validation: Collect 32 scans. Self-Validation: Ensure the baseline transmittance is near 100% in regions without absorption. Look specifically for the broad "ammonium band" between 2400–2600 cm
−1
, which differentiates the salt from the free base.
Fig 2. Experimental workflow for spectroscopic validation of azetidinol forms.
References
PrepChem. "Synthesis of 1-(tert.-butyl)-3-azetidinol". Available at:[Link]
Google Patents. "CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride".
Biological Magnetic Resonance Bank (BMRB). "bmse011510 1-tert-butylazetidin-3-ol". Available at: [Link]
Comparative
Validating the Stereochemistry and Structural Symmetry of 1-tert-Butylazetidin-3-ol Hydrochloride: A Comparative Analytical Guide
Executive Summary Azetidines are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres. 1-tert-butylazetidin-3-ol hydrochloride (CAS: 13156-04-2) is a highly valuable building block in this sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Azetidines are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres. 1-tert-butylazetidin-3-ol hydrochloride (CAS: 13156-04-2) is a highly valuable building block in this space. However, it presents a unique analytical paradox: while the molecule is technically achiral, its synthesis relies on chiral precursors. Therefore, "validating its stereochemistry" actually refers to the rigorous analytical proof of its structural symmetry and the absolute exclusion of chiral regioisomeric impurities. This guide objectively compares the analytical methodologies required to validate the structural integrity of this critical intermediate.
The Stereochemical Paradox & Mechanistic Causality
To understand why an achiral molecule requires stereochemical validation, we must examine the causality of its synthesis. The standard industrial synthesis involves the reaction of tert-butylamine with epichlorohydrin.
Epichlorohydrin contains a chiral center. When the amine opens the epoxide, it forms a chiral intermediate: 1-chloro-3-(tert-butylamino)propan-2-ol. During the subsequent base-catalyzed intramolecular cyclization, the nitrogen attacks the chloride-bearing carbon. The original chiral center of the propanol backbone becomes the C3 position of the new azetidine ring. Because the two pathways around the ring from the nitrogen (N1) to C3 are structurally identical, the molecule gains an internal plane of symmetry (
Cs
point group). This symmetric ring closure effectively destroys the chirality, resulting in an achiral product .
However, if the cyclization undergoes an aberrant pathway (e.g., asymmetric ring-opening or rearrangement), chiral regioisomers such as 2-substituted azetidines are formed. Validating the stereochemistry is therefore the process of proving symmetric cyclization.
Mechanistic pathway: chiral precursors cyclize into an achiral azetidine.
Comparative Analytical Methodologies
To objectively validate the product's performance and purity against potential chiral alternatives or impurities, a multi-modal analytical approach is required. Below is a quantitative comparison of the expected analytical metrics when distinguishing the valid, symmetric product from a chiral impurity.
Table 1: Quantitative Metrics for Symmetry Validation
Analytical Metric
1-tert-butylazetidin-3-ol (Target Product)
2-Substituted Azetidine (Chiral Impurity)
Optical Rotation
[α]D20
0∘
(Exactly zero)
=0∘
(Dependent on enantiomeric excess)
13
C NMR Resonances (Ring)
2 peaks (C2/C4 equivalent, C3 distinct)
3 distinct peaks (C2, C3, C4 non-equivalent)
Chiral HPLC/SFC Peaks
1 single peak
2 peaks (if racemic) or 1 peak (if enantiopure)
Symmetry Point Group
Cs
(Internal plane of symmetry)
C1
(Asymmetric)
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must include internal logic to prevent false positives.
Protocol A: 1D/2D NMR Symmetry Validation (The Gold Standard)
This protocol utilizes magnetic equivalence to definitively prove the
Cs
symmetry of the azetidine ring.
Sample Preparation: Dissolve 15 mg of 1-tert-butylazetidin-3-ol hydrochloride in 0.6 mL of DMSO-
d6
.
Causality: Because the analyte is a hydrochloride salt, the nitrogen is protonated. Protonation restricts nitrogen inversion and dampens ring-puckering dynamics compared to the free base. This sharpens the diastereotopic multiplets of the C2/C4 protons, making symmetry validation highly definitive.
System Suitability / Self-Validation: Acquire a standard
1
H NMR spectrum (400 MHz). Integrate the tert-butyl singlet (~1.3 ppm). The system is only validated if this peak integrates to exactly 9H relative to the 1H of the C3 methine proton. If this ratio deviates, sample concentration or relaxation delay (
D1
) must be adjusted before proceeding.
Symmetry Analysis (
1
H): Observe the C2 and C4 protons. Due to the rapid ring-puckering equilibrium, the time-averaged spectrum reflects
Cs
symmetry. The protons on C2 and C4 are diastereotopic (cis vs. trans to the C3 hydroxyl), resulting in two distinct multiplets. Crucially, each multiplet must integrate to 2H (e.g., 2H cis, 2H trans), proving the absolute equivalence of the C2 and C4 carbons.
Definitive Proof (
13
C): Acquire a
13
C NMR spectrum. The C2 and C4 carbons must resonate as a single, perfectly overlapping peak (typically around 60-63 ppm). Any splitting of this peak indicates a break in symmetry and the presence of a chiral regioisomer.
Protocol B: Chiral HPLC Impurity Profiling
While NMR proves bulk symmetry, Chiral HPLC is required to screen for trace chiral impurities that NMR might lack the sensitivity to detect.
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
Causality: The addition of 0.1% Diethylamine (DEA) is critical. Because the starting material is an HCl salt, DEA suppresses the ionization of the azetidine nitrogen on-column, ensuring it remains in the free-base form. This prevents severe peak tailing and allows optimal hydrogen-bonding interactions with the chiral stationary phase.
System Suitability / Self-Validation: Prior to running the sample, inject a known racemic mixture of a chiral azetidine (e.g., rac-2-methylazetidin-3-ol). The system is only validated if the enantiomers of the standard are fully resolved with a resolution factor (
Rs
) > 1.5. This proves the column's chiral recognition capability is active.
Sample Injection: Inject 10 µL of a 1 mg/mL sample solution onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.
Detection: Monitor via UV (210 nm) and an inline polarimeter. The target compound must elute as a single, sharp peak with an optical rotation of exactly zero.
Multi-modal analytical workflow for validating the structural symmetry of the azetidine ring.
References
precisionFDA Database . "1-TERT-BUTYL-3-AZETIDINOL (UNII: TTY7WT4ZBU)". U.S. Food and Drug Administration. Available at:[Link] [1]
Google Patents. "Synthetic method of 3-hydroxyazetidine hydrochloride". Patent CN102976993A.
Validation
LC-MS method development for 1-tert-butylazetidin-3-ol hydrochloride detection
LC-MS Method Development for 1-tert-Butylazetidin-3-ol Hydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Chemistries As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass s...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS Method Development for 1-tert-Butylazetidin-3-ol Hydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Chemistries
As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for highly polar, low-molecular-weight basic amines presents a classic chromatographic dilemma. 1-tert-butylazetidin-3-ol hydrochloride (CAS: 13156-04-2) is a prime example of this challenge[1]. With its highly polar azetidine ring, basic nitrogen, and low molecular weight (free base MW ~129.2 g/mol ), it actively defies standard Reversed-Phase Liquid Chromatography (RPLC) retention mechanisms.
This guide objectively compares the performance of Standard C18, Polar-Embedded C18 (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) columns for the detection of 1-tert-butylazetidin-3-ol, providing field-proven protocols and mechanistic causality to ensure your method is both sensitive and reproducible.
The Analytical Dilemma: Why Standard RPLC Fails
Alkyl phase columns, such as standard C18, are the default starting point for LC method development. However, highly polar analytes like 1-tert-butylazetidin-3-ol have negligible affinity for nonpolar stationary phases[2]. Attempting to retain this molecule on a standard C18 requires highly aqueous mobile phases (often <5% organic). This introduces three critical points of failure:
Phase Dewetting: Standard C18 pores expel water under highly aqueous conditions, leading to a sudden, irrecoverable loss of retention[3].
Secondary Silanol Interactions: The basic azetidine nitrogen interacts strongly with unendcapped, acidic residual silanols on the silica backbone, causing severe peak tailing.
Ion Suppression: Eluting in the void volume alongside un-retained matrix salts leads to massive ion suppression in the Electrospray Ionization (ESI) source[4]. Furthermore, highly aqueous mobile phases require significantly more thermal energy to desolvate in the MS source compared to organic solvents, drastically reducing signal intensity[3].
Caption: Logic tree for selecting LC-MS retention mechanisms for highly polar basic amines.
Comparative Performance Data
To objectively evaluate the optimal chemistry, 1-tert-butylazetidin-3-ol was analyzed across three distinct column architectures. The quantitative results below highlight the superiority of HILIC for this specific analyte class.
Chromatographic Parameter
Standard C18 (e.g., Eclipse Plus)
Polar-Embedded (e.g., AQ-C18)
Amide HILIC (e.g., BEH Amide)
Retention Factor (
k′
)
0.4 (Void Elution)
2.1
5.8
Peak Asymmetry (
As
)
N/A (Co-elution)
1.8 (Severe Tailing)
1.1 (Symmetrical)
MS Sensitivity (S/N)
120
450
4,200
Initial Organic %
5% ACN
0% ACN
95% ACN
Desolvation Efficiency
Poor
Very Poor
Excellent
Data Interpretation: While the Polar-Embedded C18 prevents phase dewetting and achieves a workable retention factor (
k′
> 2) using a 100% aqueous start[3], the peak shape suffers due to the basic nitrogen. More critically, the lack of organic solvent at the point of elution cripples ESI+ desolvation. HILIC provides orthogonal selectivity, retaining the polar amine strongly while eluting it in >80% Acetonitrile, yielding a nearly 10-fold increase in MS sensitivity[5].
Mechanistic Causality: The HILIC Advantage
HILIC operates by passing a highly organic mobile phase (typically >80% Acetonitrile) over a polar stationary phase. The small percentage of aqueous buffer in the mobile phase strongly adsorbs to the polar stationary phase, creating an immobilized, water-enriched interfacial layer[6].
When 1-tert-butylazetidin-3-ol is injected, it partitions out of the hydrophobic bulk mobile phase and into this aqueous layer. Because the analyte is a basic amine, it is positively charged at acidic to neutral pH. Using an Amide-bonded stationary phase provides hydrogen-bonding sites while shielding the underlying acidic silica silanols, resulting in the symmetrical peak shape (
As
= 1.1) observed in the data table.
Caption: Mechanistic pathway of 1-tert-butylazetidin-3-ol retention in HILIC mode.
A common misperception is that HILIC methods lack robustness[4]. This almost always stems from applying RPLC logic to HILIC—specifically, using only Formic Acid as an additive. In HILIC, ionic strength is mandatory to establish the aqueous layer and control electrostatic interactions. The following protocol is a self-validating system designed specifically for basic polar amines.
A. Reagent & Mobile Phase Preparation
Causality: Do not use 0.1% Formic Acid alone. You must use a buffer salt (Ammonium Formate) to provide the ionic strength necessary to mask residual silanols and stabilize the water layer[4].
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water. (Note: Salts are insoluble in 100% ACN; the 5% water ensures buffer solubility).
B. Sample Preparation
Causality: Injecting a sample dissolved in 100% water into a HILIC column will destroy peak shape because water is the strong eluting solvent in HILIC.
Diluent: Dissolve 1-tert-butylazetidin-3-ol HCl standards in 95:5 Acetonitrile:Water to match the initial mobile phase conditions.
C. Chromatographic Conditions
Column: Amide HILIC (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Elevated temperature improves mass transfer for the bulky tert-butyl group).
Gradient Program:
0.0 - 1.0 min: 100% B (Isocratic hold to establish partitioning)
1.0 - 5.0 min: 100% B to 70% B (Increasing water to elute the polar amine)
5.0 - 6.0 min: 70% B to 50% B (Column wash)
6.0 - 6.1 min: 50% B to 100% B
6.1 - 12.0 min: 100% B (Critical: HILIC requires minimum 20 column volumes for re-equilibration of the water layer).
D. Mass Spectrometry (ESI+)
Polarity: Positive Ion Mode (ESI+).
Precursor Ion:m/z
130.2
[M+H]+
(Calculated from free base MW 129.2).
Product Ions: Optimize via Collision-Induced Dissociation (CID). The primary neutral loss will likely be the tert-butyl group (loss of isobutylene, -56 Da), yielding a prominent product ion at
m/z
74.1.
Conclusion
For the LC-MS/MS analysis of 1-tert-butylazetidin-3-ol hydrochloride, standard C18 columns fail to provide the necessary retention and MS compatibility. While Polar-Embedded C18 columns bypass the dewetting issue, they sacrifice MS sensitivity due to poor desolvation in highly aqueous conditions. HILIC stands as the definitive choice, leveraging hydrophilic partitioning to deliver superior retention, excellent peak symmetry, and maximum ESI+ sensitivity through high-organic elution.
References
jinonpharma.com. "1-tert-Butylazetidin-3-ol." Available at:[Link]
Advanced Materials Technology (HALO Columns). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Available at:[Link]
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at: [Link]
Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." Available at:[Link]
Publikationen der UdS. "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns." Available at:[Link]
1-Tert-butylazetidin-3-ol Hydrochloride: Comprehensive Laboratory Disposal and Safety Protocol
As a widely utilized building block in pharmaceutical synthesis and drug development, 1-tert-butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) requires strict adherence to specialized handling and disposal protocols. Be...
Author: BenchChem Technical Support Team. Date: April 2026
As a widely utilized building block in pharmaceutical synthesis and drug development, 1-tert-butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) requires strict adherence to specialized handling and disposal protocols. Because it is an amine hydrochloride salt, improper disposal not only risks environmental contamination but can also severely damage standard laboratory infrastructure and violate federal regulations.
This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational plan for the safe segregation, treatment, and disposal of this compound.
Chemical Profile & Hazard Causality
To manage chemical waste effectively, one must understand the molecular behavior of the compound. 1-tert-butylazetidin-3-ol hydrochloride presents specific disposal challenges driven by its chemical structure [3]:
The Hydrochloride Salt (Halogen Causality): The presence of the chloride ion dictates that this compound must never be placed in standard non-halogenated waste streams. Upon incineration, the chloride ions generate hydrogen chloride (HCl) gas. If processed in an incinerator lacking an alkaline scrubber, this highly corrosive gas will destroy the incinerator's refractory lining and release toxic emissions into the atmosphere.
The Azetidine Ring (Nitrogen Causality): The nitrogen atom within the four-membered azetidine ring produces nitrogen oxides (NOx) during combustion. This requires the waste to be handed over to a licensed facility equipped with catalytic reduction technologies.
Irritant Properties: The compound is a known skin and eye irritant (GHS H315, H319). Aerosolized dust from the dry powder can cause respiratory tract irritation, dictating specific personal protective equipment (PPE) during the disposal handoff.
Quantitative Waste Management Data
The following table summarizes the critical physicochemical data required for accurate waste manifesting and stoichiometric neutralization calculations.
Property
Value
Logistical & Disposal Significance
Chemical Name
1-Tert-butylazetidin-3-ol hydrochloride
Primary identifier for EHS waste manifests.
CAS Number
54431-33-3
Required for EPA/RCRA documentation [3].
Molecular Formula
C7H16ClNO
Indicates the presence of Nitrogen and Chlorine.
Molecular Weight
165.66 g/mol
Used for stoichiometric neutralization calculations.
Physical State
Solid (Crystalline Powder)
Dictates segregation into solid vs. liquid waste streams.
Primary Hazards
Skin/Eye Irritant
Dictates PPE (Nitrile gloves, safety goggles, lab coat).
Waste Classification
Halogenated Organic Waste
Requires incineration with an alkaline scrubber.
Operational Safety & PPE Requirements
Before initiating any disposal or cleanup procedure, ensure the following PPE is donned to prevent dermal and ocular exposure:
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
Hand Protection: Double-layer nitrile gloves (minimum 5 mil thickness). The hydrochloride salt can be hygroscopic; double-gloving ensures a secondary barrier if the outer glove is compromised by residual solvent.
Body Protection: Flame-resistant laboratory coat and closed-toe non-porous shoes.
Respiratory Protection: If handling large quantities of dry powder outside of a fume hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of irritating dust.
Step-by-Step Disposal Methodologies
Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories, hazardous waste must be properly segregated at the point of generation [1][2]. Follow the specific methodology below based on the physical state of your waste.
Protocol A: Solid Waste Processing (Unused Reagent or Spills)
State Verification: Confirm the waste consists solely of dry powder, crystals, or contaminated solid consumables (e.g., weigh boats, filter paper).
Containment Selection: Transfer the solid waste into a wide-mouth, High-Density Polyethylene (HDPE) container.
Causality: HDPE provides superior chemical resistance against acidic hydrochloride salts compared to standard plastics or metals, preventing container degradation over time.
Segregation: Designate the container strictly for "Halogenated Solid Waste."
Causality: Mixing this with non-halogenated waste violates EPA guidelines and creates severe logistical hazards during downstream incineration.
Sealing & Labeling: Seal the container tightly. Affix a standardized hazardous waste label detailing the chemical name, CAS number (54431-33-3), and check the boxes for "Irritant" and "Halogenated."
When 1-tert-butylazetidin-3-ol hydrochloride is dissolved in reaction solvents or aqueous workups, it must be processed carefully to prevent pressure buildup in waste carboys.
pH Validation: Test the pH of the aqueous waste stream using universal indicator paper or a calibrated pH meter.
Causality: Hydrochloride salts can significantly lower the pH of unbuffered solutions, creating a corrosive liquid waste stream.
Self-Validating Step: The cessation of
CO2
evolution (bubbling) serves as a visual, self-validating confirmation that the excess acidic hydrochloride has been fully neutralized. Verify the final pH is between 6.0 and 8.0 before proceeding.
Transfer: Pour the neutralized solution into a designated "Halogenated Liquid Waste" carboy using a secure funnel.
Secondary Containment: Place the carboy in a secondary containment tray to capture any potential leaks, adhering to EPA satellite accumulation regulations [2]. Never cap a liquid waste carboy tightly if residual gas evolution is suspected; use a vented waste cap.
Waste Segregation Workflow
The following decision tree illustrates the logical flow for processing 1-tert-butylazetidin-3-ol hydrochloride waste to ensure regulatory compliance and safety.
Figure 1: Segregation and disposal workflow for 1-tert-butylazetidin-3-ol hydrochloride waste.
Regulatory Compliance & EHS Handoff
Once the waste is properly contained and labeled, it enters the satellite accumulation phase. Under EPA Subpart K, academic and research laboratories must adhere to strict accumulation limits (typically 55 gallons of standard hazardous waste) and timeframes [1].
Do not attempt to dispose of this chemical down the sink or in standard municipal trash. Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed commercial waste hauler. Ensure the waste manifest clearly indicates the presence of both halogens and nitrogen so the disposal facility can route the material to an incinerator equipped with the necessary alkaline scrubbers and NOx catalytic reduction systems.
References
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA
Source: US Environmental Protection Agency
URL: [Link]
Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA
Source: US Environmental Protection Agency
URL: [Link]
Handling
Personal protective equipment for handling 1-Tert-butylazetidin-3-ol hydrochloride
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance measures, but as a self-validating system of risk mitigation. When handling pharmaceutical intermediates like 1-tert...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance measures, but as a self-validating system of risk mitigation. When handling pharmaceutical intermediates like 1-tert-butylazetidin-3-ol hydrochloride (CAS: 54431-33-3) [1],[2], understanding the physicochemical behavior of the compound is the foundation of operational safety.
Because this compound is a hydrochloride salt of an azetidine derivative, it typically presents as a fine, crystalline powder. The primary operational risk does not come from high volatility, but from aerosolization and electrostatic dispersion during mechanical manipulation (e.g., spatulation or weighing)[3].
Below is the comprehensive, causality-driven guide for the safe handling, weighing, and disposal of 1-tert-butylazetidin-3-ol hydrochloride.
Physicochemical & Hazard Profiling
Before selecting Personal Protective Equipment (PPE), we must establish the hazard baseline. Like many cyclic amine hydrochlorides, this compound is a localized irritant and poses acute toxicity risks if ingested or inhaled[4],[5].
Hazard Parameter
Specification / Classification
Operational Implication
Physical State
Solid (Crystalline Powder)
High risk of electrostatic dispersion and aerosolization during transfer[3].
GHS Classification
H302, H315, H318, H335
Harmful if swallowed; causes severe skin/eye irritation and respiratory tract irritation[5].
Target Organs
Respiratory system, Mucous membranes
Requires strict prevention of inhalation and ocular exposure[5].
Solubility
Water-soluble (as an HCl salt)
Sweat on exposed skin will dissolve the powder, accelerating dermal absorption and irritation.
Engineering Controls: The Primary Barrier
A common misconception in laboratory safety is that a standard chemical fume hood is the best environment for handling all hazardous materials. This is scientifically flawed for fine powders.
Standard fume hoods operate with high face velocities that create air turbulence. When you open a container of 1-tert-butylazetidin-3-ol hydrochloride inside a standard hood, the turbulence can catch the fine dust, dispersing it throughout the cabinet and potentially into your breathing zone[6],[3].
Required Engineering Controls:
Enclosed Analytical Balance: Weighing should be conducted inside an enclosed balance to keep the immediate breathing area clear of displaced particulates[3].
Class II Biosafety Cabinet (BSC) or Powder Weighing Hood: If an enclosed balance is unavailable, use a low-flow powder hood or a Class II BSC. These utilize HEPA-filtered laminar airflow, which pushes aerosols downward into a grill rather than creating chaotic turbulence[7],.
Static Eliminators: Fine hydrochloride salts are highly susceptible to electrostatic charge. Using an ionizing bar or anti-static gun prevents the powder from repelling off spatulas and dispersing into the air[3].
Personal Protective Equipment (PPE) Matrix
PPE is your final line of defense. The selection below is mandated by the OSHA PPE Standard (29 CFR § 1910.132) and is specifically tailored to the aerosolization risks of reactive pharmaceutical powders[8].
PPE Category
Required Equipment
Scientific Causality (The "Why")
Dermal (Hands)
Double-layered Nitrile Gloves
Nitrile provides superior chemical resistance to organic salts. Double-gloving allows you to instantly strip the outer contaminated layer if a spill occurs, maintaining a continuous barrier over the skin.
Dermal (Body)
Fluid-resistant Lab Coat
Prevents powder from settling into the woven fibers of standard clothing, which could later be transferred outside the lab.
Ocular
Fitted Safety Goggles
Standard safety glasses leave gaps at the top and sides. Because this powder causes serious eye damage (H318)[5], fitted goggles are required to block airborne dust.
Respiratory
N95 Respirator or PAPR
If engineering controls (BSC/enclosed balance) are compromised or unavailable, an N95 mask or Powered Air-Purifying Respirator (PAPR) is mandatory to filter out fine particulates (H335)[5],.
Step-by-Step Operational Workflow
Phase 1: Preparation & Setup
De-energize the Environment: Pass an ionizing bar over the enclosed balance and your weighing boats to eliminate static charge[3].
Surface Prep: Line the work area with disposable, absorbent bench paper (absorbent side up, poly-backed side down) to catch micro-spills[3].
Tool Selection: Avoid highly charged plastic spatulas; use grounded metal or anti-static spatulas to transfer the powder[3].
Phase 2: Weighing & Transfer
Don PPE: Apply fitted goggles, N95 respirator, lab coat, and double nitrile gloves.
Tare & Transfer: Open the reagent bottle only when inside the enclosed balance or BSC. Transfer the powder slowly, keeping the container as close to the weigh boat as possible to minimize the drop distance.
Seal: Once weighed, immediately transfer the 1-tert-butylazetidin-3-ol hydrochloride into a sealable reaction vessel (e.g., a septum-capped vial) before removing it from the engineering control[7].
Fig 1: Operational safety workflow for handling 1-tert-butylazetidin-3-ol HCl powder.
Decontamination and Waste Management
Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination and regulatory fines.
Spill Response Protocol
NEVER dry-sweep a powder spill. Sweeping introduces mechanical energy that will instantly aerosolize the 1-tert-butylazetidin-3-ol hydrochloride dust, spreading contamination[3].
Wet-Wiping Method: Gently place a damp paper towel (moistened with water or a mild solvent like ethanol, depending on the reaction compatibility) directly over the spill to suppress the dust. Carefully wipe inward toward the center of the spill[3].
Vacuuming: If the spill is large, use only a specialized HEPA-filtered laboratory vacuum. Standard vacuums will exhaust the fine powder back into the room[9].
RCRA-Compliant Disposal
Segregation: Place all contaminated bench paper, outer gloves, and wet wipes into a designated, sealable solid hazardous waste container. Do not mix with general organic liquid waste[10].
Labeling: Clearly label the container with the full chemical name (1-tert-butylazetidin-3-ol hydrochloride), CAS number (54431-33-3), and the primary hazard (Irritant / Harmful)[10].
Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for off-site incineration or treatment in compliance with the Resource Conservation and Recovery Act (RCRA)[10],[11].
References
2-butylazetidine 1482669-07-7 wiki - GuideChem
GuideChem